Product packaging for 3'-Methyl-4-O-methylhelichrysetin(Cat. No.:)

3'-Methyl-4-O-methylhelichrysetin

Cat. No.: B017227
M. Wt: 300.30 g/mol
InChI Key: YROJPKUFDFWHAO-VMPITWQZSA-N
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Description

2',4'-Dihydroxy-4,6'-dimethoxychalcone has been reported in Vitex tripinnata and Goniothalamus gardneri with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O5 B017227 3'-Methyl-4-O-methylhelichrysetin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROJPKUFDFWHAO-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3'-Methyl-4-O-methylhelichrysetin CAS number 109471-13-8.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109471-13-8

Synonyms: 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone

This technical guide provides a summary of the available information on 3'-Methyl-4-O-methylhelichrysetin, a natural chalcone (B49325) isolated from the bark of Cephalotaxus species. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a flavonoid belonging to the chalcone class of compounds. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

PropertyValueSource
CAS Number 109471-13-8[1]
Molecular Formula C₁₈H₁₈O₅-
Molecular Weight 314.3 g/mol -
Natural Source Bark of Cephalotaxus affine and Cephalotaxus sinensis[2][3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3]

Structure:

G cluster_0 This compound C1=CC(=CC=C1C(=O)C=CC2=CC=C(C=C2)OC)C3=C(C(=C(C=C3)OC)O)C C1=CC(=CC=C1C(=O)C=CC2=CC=C(C=C2)OC)C3=C(C(=C(C=C3)OC)O)C

Caption: Chemical structure of this compound.

Biological Activity and Mechanism of Action

General Context of Chalcones

Chalcones as a chemical class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6][7][8][9][10][11] Their mechanisms of action are diverse and can involve the modulation of various signaling pathways.

Activity of this compound

While compounds isolated from the Cephalotaxus genus, particularly alkaloids, have been shown to possess cytotoxic properties, specific data for the chalcones from this genus, including this compound, are lacking.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the reviewed literature. General methodologies for working with chalcones are summarized below.

General Chalcone Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of chalcones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]

MTT_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate cells in 96-well plates incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add varying concentrations of the chalcone incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan (B1609692) crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Synthesis

A specific synthetic route for this compound is not described in the available literature. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

Claisen_Schmidt cluster_synthesis General Claisen-Schmidt Condensation acetophenone Substituted Acetophenone chalcone Chalcone acetophenone->chalcone + benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone Base or Acid Catalyst

Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.

Spectroscopic Data

Specific NMR or mass spectrometry data for this compound could not be retrieved from the searched databases.

Conclusion

This compound is a naturally occurring chalcone with a defined chemical structure. However, there is a significant gap in the publicly available scientific literature regarding its specific biological activities, mechanism of action, and quantitative data. While the broader class of chalcones is well-studied and known for a variety of pharmacological effects, this specific compound remains largely uncharacterized in terms of its biological function. Further research is required to elucidate the potential therapeutic properties of this compound.

References

The Biological Activity of 3'-Methyl-4-O-methylhelichrysetin: An Overview Based on Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of specific data on the biological activity of 3'-Methyl-4-O-methylhelichrysetin. This chalcone (B49325), isolated from the bark of Cephalotaxus affine, is commercially available as a reference standard, yet its specific pharmacological effects, mechanisms of action, and potential therapeutic applications remain uninvestigated in publicly accessible research.[1][2]

Therefore, this document serves not as an in-depth technical guide on this compound itself, but as a broader overview of the well-documented biological activities of chalcones as a chemical class. This information is intended to provide a foundational context for researchers, scientists, and drug development professionals interested in the potential of this and related compounds. Due to the absence of specific experimental data for this compound, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time.

The Pharmacological Potential of Chalcones: A Promising Scaffold

Chalcones are a class of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for their broad spectrum of pharmacological activities.[3][4][5] Preclinical studies have extensively demonstrated the potential of various chalcone derivatives in several therapeutic areas.[3]

Anticancer Activity

Numerous synthetic and natural chalcones have exhibited significant cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are often multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: Halting the proliferation of malignant cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression.[5]

For instance, some chalcone derivatives have shown the ability to interact with and inhibit enzymes like protein tyrosine kinases, which are crucial for cell signaling and growth.[2]

Anti-inflammatory Properties

Chalcones are recognized for their potent anti-inflammatory effects.[7][8][9] Their mechanisms often involve the modulation of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes.

  • Downregulation of Pro-inflammatory Cytokines: Reducing the production of signaling molecules like interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).[8]

  • Inhibition of NF-κB Signaling: Suppressing the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[8]

The methylation of hydroxyl groups on the chalcone scaffold, a structural feature of this compound, has been shown in some flavonoids to enhance their anti-inflammatory properties by increasing lipophilicity and cellular uptake.[8]

Antioxidant Activity

The phenolic hydroxyl groups present in many chalcones contribute to their antioxidant properties.[10][11][12] They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause cellular damage. The antioxidant capacity of chalcones is a key contributor to their protective effects in various pathological conditions, including inflammation and cancer.[10]

Enzyme Inhibition

Chalcones have been identified as inhibitors of a wide range of enzymes, which underpins many of their therapeutic effects.[13][14][15] Examples of enzymes inhibited by chalcones include:

  • Monoamine Oxidase (MAO): Presenting potential for the treatment of neurodegenerative diseases.

  • Cholinesterases: Relevant for the management of Alzheimer's disease.[13]

  • α-Glucosidase and α-Amylase: Indicating potential as antidiabetic agents.[3]

  • Phosphodiesterase-4 (PDE4): An enzyme involved in inflammatory pathways.[16]

Future Directions and Conclusion

While the biological activities of the broader chalcone family are well-documented, this compound remains an unexplored entity. Its structural features, including the presence of methoxy (B1213986) and methyl groups, suggest that it may possess interesting pharmacological properties worthy of investigation.

Future research should focus on elucidating the specific biological profile of this compound. Initial studies could involve a broad screening for its cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities. Should any significant activity be identified, subsequent research could then delve into its mechanism of action, identify its molecular targets, and explore its potential for therapeutic development.

References

Unraveling the Molecular Mechanisms of 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) isolated from the bark of Cephalotaxus species. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes the extensive body of research on the bioactivity of chalcones, particularly those with similar substitution patterns, to infer its likely molecular targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. It details potential anti-inflammatory and antioxidant mechanisms, provides exemplary experimental protocols for validation, and presents key signaling pathways in a visually structured format.

Introduction

This compound is a naturally occurring chalcone, a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The biological activity of chalcones is largely attributed to their ability to act as Michael acceptors, allowing for covalent interactions with nucleophilic residues on key regulatory proteins. The substitution pattern on the aromatic rings, such as the presence of methyl and methoxy (B1213986) groups in this compound, is known to significantly modulate their biological efficacy.[1] This guide will focus on the two primary signaling pathways likely influenced by this compound: the NF-κB and the Keap1-Nrf2 pathways.

Inferred Mechanism of Action: Modulation of Key Signaling Pathways

Based on the well-established pharmacology of chalcones, the mechanism of action of this compound is likely centered on its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Chalcones are known to inhibit NF-κB activation through multiple mechanisms. Their α,β-unsaturated ketone moiety can react with cysteine residues in the IKK complex, thereby inhibiting its kinase activity. This prevents the phosphorylation and degradation of IκBα, ultimately blocking NF-κB nuclear translocation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB Proteasome Proteasome IkBa->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Chalcone 3'-Methyl-4-O- methylhelichrysetin Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, electrophiles like chalcones can react with reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

Keap1_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Chalcone 3'-Methyl-4-O- methylhelichrysetin Chalcone->Keap1 Modifies ARE ARE Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Induces

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Quantitative Data on Related Chalcones

While specific quantitative data for this compound is not available, the following table summarizes the reported bioactivities of structurally related chalcones to provide a reference for potential efficacy.

CompoundBiological ActivityCell Line/ModelIC50 / EC50Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802)CytotoxicitySMMC-7721 (Hepatoma)32.3 µM[2]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeApoptosis InductionSMMC-7721 (Hepatoma)9.0 µM[2]
2',4-Dihydroxy-4',6'-dimethoxy-chalconeAntiproliferativeHeLa (Cervical Cancer)10.05 µM[3]
2-methoxy-4-propylphenol derivativeCytotoxicityHepG2 (Hepatoma)4.2 µM[4]

Experimental Protocols

To validate the inferred mechanisms of action for this compound, the following standard experimental protocols are recommended.

General Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Validation Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation assays Perform Bioassays stimulation->assays no_assay Nitric Oxide (NO) Production Assay assays->no_assay cytokine_assay Cytokine Release (ELISA) assays->cytokine_assay western_blot Western Blot for NF-κB & Nrf2 Pathway Proteins assays->western_blot data_analysis Data Analysis & Interpretation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Methodological & Application

Total Synthesis of 3'-Methyl-4-O-methylhelichrysetin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the total synthesis of 3'-Methyl-4-O-methylhelichrysetin, a substituted chalcone (B49325) with potential applications in medicinal chemistry. The synthesis is centered around a Claisen-Schmidt condensation reaction between a custom-synthesized acetophenone (B1666503) derivative and a commercially available benzaldehyde (B42025) derivative. This protocol outlines a plausible multi-step synthesis for the key acetophenone intermediate, 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone, beginning from commercially available phloroglucinol (B13840). Detailed experimental procedures, quantitative data, and a complete workflow visualization are provided to facilitate replication and further investigation by researchers in organic synthesis and drug discovery.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids. This compound, with its specific substitution pattern, is a target of interest for biological screening. The total synthesis of this molecule relies on the robust and versatile Claisen-Schmidt condensation. This reaction joins two key aromatic precursors: an acetophenone derivative and a benzaldehyde derivative. While 4-methoxybenzaldehyde (B44291) is readily available, the required 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone is not. Therefore, a multi-step synthesis for this key intermediate is proposed and detailed herein.

Overall Synthetic Scheme

The total synthesis of this compound is accomplished in a four-step sequence, commencing with the Friedel-Crafts acylation of phloroglucinol, followed by a C-methylation, a selective O-methylation, and culminating in a base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (B23981) (Phloroacetophenone) (I)

This procedure follows the well-established Hoesch reaction for the acylation of phloroglucinol.

Materials:

  • Phloroglucinol (anhydrous)

  • Acetonitrile (B52724) (freshly distilled)

  • Zinc chloride (fused)

  • Dry ether

  • Dry hydrogen chloride gas

  • Hydrochloric acid (10%)

Procedure:

  • A solution of anhydrous phloroglucinol (1 eq) and acetonitrile (1.2 eq) in dry ether is prepared in a round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube.

  • The flask is cooled in an ice-salt bath, and fused zinc chloride (0.5 eq) is added.

  • A rapid stream of dry hydrogen chloride gas is passed through the solution for 2-3 hours with occasional shaking.

  • The flask is sealed and stored in a refrigerator for 24-48 hours, during which a ketimine hydrochloride precipitate forms.

  • The ether is decanted, and the solid residue is washed with dry ether.

  • The solid is hydrolyzed by heating with 10% hydrochloric acid on a steam bath for 1-2 hours.

  • Upon cooling, crude 2',4',6'-trihydroxyacetophenone precipitates. It is filtered, washed with cold water, and recrystallized from hot water to yield pure phloroacetophenone (I).

Step 2: Synthesis of 2',4',6'-Trihydroxy-3'-methylacetophenone (II)

This step introduces the methyl group onto the aromatic ring via a direct C-methylation.

Materials:

  • 2',4',6'-Trihydroxyacetophenone (I)

  • Potassium carbonate

  • Methyl iodide

  • Methanol

Procedure:

  • To a solution of 2',4',6'-trihydroxyacetophenone (I) (1 eq) in methanol, anhydrous potassium carbonate (3 eq) is added.

  • The mixture is stirred at room temperature, and methyl iodide (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate (B1210297).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 2',4',6'-trihydroxy-3'-methylacetophenone (II).

Step 3: Synthesis of 2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III)

This step involves the selective methylation of one hydroxyl group.

Materials:

  • 2',4',6'-Trihydroxy-3'-methylacetophenone (II)

  • Potassium carbonate

  • Dimethyl sulfate

  • Acetone

Procedure:

  • 2',4',6'-trihydroxy-3'-methylacetophenone (II) (1 eq) is dissolved in dry acetone.

  • Anhydrous potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Dimethyl sulfate (1.05 eq) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to yield 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone (III).

Step 4: Total Synthesis of this compound (IV)

The final product is synthesized via a Claisen-Schmidt condensation.

Materials:

Procedure:

  • A solution of 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone (III) (1 eq) and 4-methoxybenzaldehyde (1.1 eq) is prepared in ethanol.

  • The solution is cooled in an ice bath, and a solution of potassium hydroxide (3 eq) in water is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is poured into ice-cold water and acidified with 10% hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • The crude product is recrystallized from ethanol to afford pure this compound (IV).

Data Presentation

StepReactant 1Molar Eq.Reactant 2Molar Eq.Catalyst/ReagentMolar Eq.SolventTemp. (°C)Time (h)Yield (%)
1Phloroglucinol1Acetonitrile1.2ZnCl₂, HCl0.5, xsDry Ether0 -> RT24-4860-70
22',4',6'-Trihydroxyacetophenone (I)1Methyl iodide1.1K₂CO₃3MethanolRT2450-60
32',4',6'-Trihydroxy-3'-methylacetophenone (II)1Dimethyl sulfate1.05K₂CO₃1.1AcetoneReflux4-640-50
42',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III)14-Methoxybenzaldehyde1.1KOH3EthanolRT24-4870-80

Mandatory Visualization

Total_Synthesis_Workflow A Phloroglucinol R1 Hoesch Reaction (ZnCl₂, HCl, Ether) A->R1 B Acetonitrile B->R1 C 2',4',6'-Trihydroxyacetophenone (I) R2 C-Methylation (K₂CO₃, Methanol) C->R2 D Methyl Iodide D->R2 E 2',4',6'-Trihydroxy-3'-methylacetophenone (II) R3 Selective O-Methylation (K₂CO₃, Acetone) E->R3 F Dimethyl Sulfate F->R3 G 2',4'-Dihydroxy-3'-methyl- 6'-methoxyacetophenone (III) R4 Claisen-Schmidt Condensation (KOH, Ethanol) G->R4 H 4-Methoxybenzaldehyde H->R4 I This compound (IV) R1->C R2->E R3->G R4->I

Caption: Total synthesis workflow for this compound.

Green Synthesis of 3'-Methyl-4-O-methylhelichrysetin Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for the eco-friendly synthesis of 3'-Methyl-4-O-methylhelichrysetin derivatives, offering researchers and drug development professionals scalable and sustainable methods. This document outlines microwave-assisted, ultrasound-assisted, and grinding techniques, complete with experimental protocols and quantitative data. The application notes also explore the potential anti-inflammatory and antibacterial activities of these compounds, supported by signaling pathway diagrams.

Introduction

This compound, a chalcone (B49325) derivative, belongs to the flavonoid family, a class of natural compounds renowned for their diverse pharmacological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis and have demonstrated a wide array of biological effects, including anti-inflammatory, antibacterial, and anticancer properties. The development of green and sustainable synthetic methods for these valuable compounds is a critical area of research, aiming to reduce the environmental impact of chemical synthesis. This document provides detailed protocols for the green synthesis of this compound derivatives and explores their biological significance.

Green Synthesis Strategies

The synthesis of this compound, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is achieved via the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde. Traditional methods often involve hazardous solvents and harsh conditions. The following green chemistry approaches offer environmentally benign alternatives.

Core Reaction: Claisen-Schmidt Condensation

The fundamental reaction for the synthesis of the target chalcone is the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and 4-methoxybenzaldehyde (B44291) .

Claisen_Schmidt_Condensation Reactant1 2',4'-Dihydroxy-6'-methoxy- 3'-methylacetophenone Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Reactant1->Base_Catalyst Reactant2 4-Methoxybenzaldehyde Reactant2->Base_Catalyst Product This compound Base_Catalyst->Product Condensation

Figure 1: General scheme for the Claisen-Schmidt condensation to synthesize this compound.

Experimental Protocols

The following protocols detail three distinct green synthesis methods for this compound derivatives.

Method 1: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times and often improving yields.

Protocol:

  • In a microwave-safe vessel, combine 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol).

  • Add a catalytic amount of solid potassium hydroxide (B78521) (0.2 mmol).

  • Irradiate the mixture in a domestic microwave oven at a power of 180-300 W for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Dissolve the residue in a minimal amount of ethanol (B145695) and pour it into a beaker containing crushed ice and water.

  • Acidify the solution with dilute HCl (1 M) to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Microwave_Synthesis_Workflow start Mix Reactants & Catalyst step1 Microwave Irradiation (180-300W, 2-5 min) start->step1 step2 Cooling & Dissolution in Ethanol step1->step2 step3 Precipitation in Ice-Water & Acidification step2->step3 step4 Filtration, Washing & Drying step3->step4 end Recrystallization & Pure Product step4->end

Figure 2: Workflow for microwave-assisted synthesis.

Method 2: Ultrasound-Assisted Synthesis

Sonication provides a mechanical energy source that can enhance reaction rates and yields through acoustic cavitation.

Protocol:

  • In a flask, dissolve 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in a minimal amount of ethanol.

  • Add an aqueous solution of sodium hydroxide (40% w/v, 2 mL).

  • Immerse the flask in an ultrasonic water bath and sonicate at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Ultrasound_Synthesis_Workflow start Dissolve Reactants in Ethanol + NaOH (aq) step1 Sonication (Room Temp, 15-30 min) start->step1 step2 Precipitation in Ice-Water & Acidification step1->step2 step3 Filtration, Washing & Drying step2->step3 end Recrystallization & Pure Product step3->end

Figure 3: Workflow for ultrasound-assisted synthesis.

Method 3: Grinding (Solvent-Free) Technique

This mechanochemical method avoids the use of solvents, making it an exceptionally green and efficient process.

Protocol:

  • In a mortar, place 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol), 4-methoxybenzaldehyde (1.2 mmol), and a catalytic amount of solid sodium hydroxide (0.2 mmol).

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The mixture will typically turn into a paste and then solidify.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add a small amount of cold water and dilute HCl to the mortar to neutralize the catalyst and precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone.

Grinding_Synthesis_Workflow start Mix & Grind Reactants & Catalyst step1 Grinding (Room Temp, 5-10 min) start->step1 step2 Neutralization & Precipitation step1->step2 step3 Filtration, Washing & Drying step2->step3 end Recrystallization & Pure Product step3->end

Figure 4: Workflow for the grinding synthesis technique.

Quantitative Data Summary

The following table summarizes typical quantitative data for the green synthesis of chalcones with similar substitution patterns, providing a benchmark for the synthesis of this compound derivatives.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-Assisted KOHSolvent-free-2-5 min85-95[1]
Ultrasound-Assisted NaOHEthanolRoom Temp.15-30 min80-92[2]
Grinding NaOHSolvent-freeRoom Temp.5-10 min90-98[3]

Potential Biological Activities and Signaling Pathways

Chalcones are known to exhibit a range of biological activities. Based on the literature for structurally related compounds, this compound derivatives are anticipated to possess anti-inflammatory and antibacterial properties.

Anti-Inflammatory Activity

Chalcones can modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway Inhibition:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Chalcones can inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) (Inactive) IkB->NFkB_cytoplasm NFkB_nucleus NF-κB (p50/p65) (Active) NFkB_cytoplasm->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces Nucleus Nucleus Chalcone This compound Chalcone->IKK Inhibits Chalcone->IkB Prevents Degradation

Figure 5: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Modulation:

The MAPK cascade, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Chalcones have been shown to modulate this pathway, often by inhibiting the phosphorylation of key kinases, which in turn suppresses the downstream activation of transcription factors like AP-1, leading to reduced expression of inflammatory mediators.[5][6]

MAPK_Pathway Stimulus Inflammatory Stimulus MAP3K MAPKKK (e.g., ASK1, TAK1) Stimulus->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Chalcone This compound Chalcone->MAP2K Inhibits Phosphorylation Chalcone->MAPK Inhibits Phosphorylation

Figure 6: Proposed modulation of the MAPK signaling pathway.

Antibacterial Activity

Chalcones can exert antibacterial effects through various mechanisms, primarily by disrupting bacterial cell integrity and inhibiting essential enzymes.

Mechanisms of Antibacterial Action:

  • Cell Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Enzyme Inhibition: Chalcones can inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[7]

Antibacterial_Mechanism Chalcone This compound Membrane Bacterial Cell Membrane Chalcone->Membrane Intercalates Enzyme Bacterial Enzymes (e.g., DNA Gyrase) Chalcone->Enzyme Binds to Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

References

Application Note and Protocol: Purification of 3'-Methyl-4-O-methylhelichrysetin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone, a class of flavonoids, that has been isolated from the bark of Cephalotaxus affine.[1] As with many natural products, obtaining a pure sample is crucial for accurate biological and pharmacological studies. Column chromatography is a fundamental and highly effective technique for the purification of flavonoids from crude plant extracts.[2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of flavonoids.[3][4][5]

Data Presentation

The efficiency of column chromatography is dependent on several parameters. The following table summarizes typical parameters used for the purification of flavonoids, which can be adapted for this compound.

ParameterTypical Value/RangePurpose
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Adsorbent for separating compounds based on polarity.[6]
Mobile Phase (Eluent) Gradient of Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 100:0 to 50:50 v/v)To elute compounds from the column with increasing solvent polarity.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmTo accommodate a sufficient amount of stationary phase for separation.
Sample Load 1-5% of the total weight of the stationary phaseTo prevent overloading the column and ensure good separation.
Flow Rate 1-5 mL/minTo allow for proper equilibration between the stationary and mobile phases.
Fraction Volume 10-25 mLTo collect eluent in manageable volumes for analysis.
Monitoring Technique Thin Layer Chromatography (TLC)To identify fractions containing the purified compound.[4][7]

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude extract.

1. Materials and Reagents

  • Crude extract containing this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Rotary evaporator

2. Preparation of the Column

  • Ensure the chromatography column is clean and dry.

  • Securely place a small plug of cotton wool or glass wool at the bottom of the column to prevent the silica gel from washing out.[8]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[8]

  • Prepare a slurry of silica gel in n-hexane.[7] The amount of silica gel should be 20 to 100 times the weight of the crude extract to be purified.

  • Carefully pour the silica gel slurry into the column.[7] Gently tap the column to ensure even packing and to remove any air bubbles.[7]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.[8] Do not let the column run dry.[7]

  • Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to protect it from disturbance during sample and solvent addition.[8]

3. Sample Preparation and Loading

  • Dissolve the crude extract in a minimal amount of a suitable solvent. Given the solubility of this compound, dichloromethane (B109758) or a mixture of hexane and ethyl acetate is recommended.[9]

  • Alternatively, the crude extract can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the prepared sample to the top of the column.[10] If using the dry loading method, carefully add the silica gel with the adsorbed sample to the top of the column.

  • Drain the solvent until the sample has fully entered the silica gel bed.

4. Elution and Fraction Collection

  • Begin the elution with a non-polar mobile phase, such as 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A suggested gradient is as follows:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

  • Collect the eluent in fractions of a consistent volume (e.g., 20 mL) in separate test tubes or flasks.[7]

5. Fraction Analysis

  • Monitor the separation by analyzing the collected fractions using TLC.[4]

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.

6. Isolation of the Purified Compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the purity of the final product using analytical techniques such as HPLC or NMR spectroscopy.

Visualizations

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Extract Sample prep_sample->load_sample elute Elute with Gradient Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_compound Obtain Pure Compound evaporate->pure_compound

Caption: Workflow for the purification of this compound.

G start Crude Plant Extract extraction Solvent Extraction start->extraction concentration Concentration of Crude Extract extraction->concentration column_chrom Column Chromatography (Silica Gel) concentration->column_chrom fractionation Fraction Collection column_chrom->fractionation tlc_analysis TLC Analysis of Fractions fractionation->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Pure this compound pooling->final_product

References

Application Note: Quantification of 3'-Methyl-4-O-methylhelichrysetin in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Methyl-4-O-methylhelichrysetin in biological matrices such as plasma and urine. This compound is a chalcone (B49325), a class of flavonoids, isolated from the bark of Cephalotaxus affine.[1] Given the pharmacological interest in flavonoids, a robust analytical method is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies.[2][3] This protocol details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a foundation for researchers in drug development and related fields.

Introduction

This compound is a chalcone compound with potential biological activities.[1] The analysis of flavonoids and other phenolic compounds in biological samples is essential for understanding their bioavailability, metabolism, and effects in vivo.[4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying small molecules in complex matrices.[5][6] This document provides a comprehensive protocol for the determination of this compound, enabling researchers to conduct preclinical and clinical investigations.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward and effective method for plasma samples.

Materials:

  • Biological matrix (e.g., rat plasma, human urine)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Procedure for Plasma Samples (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine Samples (Dilute-and-Shoot):

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the supernatant with 440 µL of the initial mobile phase and 10 µL of the internal standard working solution.

  • Vortex for 30 seconds and transfer to an autosampler vial.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (ACN + 0.1% FA) Add_IS->Precipitation Plasma Dilution Dilution (for Urine) Add_IS->Dilution Urine Centrifuge1 Centrifugation Precipitation->Centrifuge1 Evaporation Evaporation Centrifuge1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Centrifuge2 Centrifugation Dilution->Centrifuge2 Centrifuge2->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for biological sample preparation and LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for flavonoid analysis.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The transition with the highest intensity should be used for quantification, and a second transition for confirmation.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Selectivity: Evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.

  • Matrix Effect: The effect of the biological matrix on ionization efficiency, which can be assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Weighting

| this compound | 1 - 1000 | >0.99 | 1/x² |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 <20 80-120 <20 80-120
Low 3 <15 85-115 <15 85-115
Medium 100 <15 85-115 <15 85-115

| High | 800 | <15 | 85-115 | <15 | 85-115 |

Table 3: Matrix Effect and Recovery

QC Level Matrix Factor Recovery (%)
Low 0.95 - 1.05 >85

| High | 0.98 - 1.02 | >85 |

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated, many flavonoids are known to interact with key cellular signaling cascades, such as the mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.[11][12]

Hypothetical Signaling Pathway Diagram

G cluster_upstream Upstream Signals cluster_pathway mTOR Signaling Pathway cluster_downstream Downstream Effects GF Growth Factors PI3K PI3K GF->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein_Synth Protein Synthesis mTORC1->Protein_Synth Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth Autophagy Autophagy (Inhibition) mTORC1->Autophagy Analyte 3'-Methyl-4-O- methylhelichrysetin Analyte->mTORC1 (Potential Modulation)

Caption: Potential interaction of this compound with the mTOR signaling pathway.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for pharmacokinetic and metabolic studies of this novel chalcone. The provided validation parameters and data table templates serve as a guide for establishing a reliable analytical method in a research setting. Further investigation is warranted to elucidate the specific biological activities and signaling pathways affected by this compound.

References

Application Notes and Protocols for the Preparation of 3'-Methyl-4-O-methylhelichrysetin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound that has garnered interest in various fields of life science research. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol [1]
Appearance Typically a solid powder
CAS Number 109471-13-8

Solubility and Recommended Solvents

Based on available data, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for biological assays.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble.[2][3] A concentration of 10 mM is readily achievable, as some suppliers offer pre-made solutions at this concentration.[3]The solvent of choice for most in vitro biological assays. Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically <0.5%).
Chloroform SolubleSuitable for certain analytical techniques but generally not used for cell-based assays due to its toxicity.
Dichloromethane SolubleSimilar to chloroform, it is used more for analytical purposes.
Ethyl Acetate SolubleCan be used for extraction and some analytical methods.
Acetone SolubleAnother potential solvent for initial dissolution, but less common for biological stock solutions.

Note: It is always recommended to perform a small-scale solubility test with a minute amount of the compound before preparing a large-volume stock solution.

Safety Precautions

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).

    • Body Protection: Wear a lab coat.

    • Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a certified respirator.[4]

  • Handling:

    • Avoid breathing dust.[4]

    • Avoid contact with skin and eyes.[4]

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Keep away from heat and sources of ignition.[4]

  • First Aid:

    • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]

    • After skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Experimental Protocols

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 314.33 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.010 mol/L x 0.001 L x 314.33 g/mol = 0.0031433 g = 3.14 mg

  • Weighing the Compound:

    • Tare a sterile, empty vial on a calibrated analytical balance.

    • Carefully weigh approximately 3.14 mg of this compound powder directly into the tared vial. Record the exact weight.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.

    • Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • Storage:

    • For short-term storage (up to one month), store the stock solution at -20°C.[3]

    • For long-term storage (up to one year), aliquot the stock solution into smaller, single-use volumes and store at -80°C.[9]

    • Avoid repeated freeze-thaw cycles.[3] Protect from light.

Working solutions for experiments are typically prepared by diluting the stock solution in the appropriate cell culture medium or buffer.

  • Example: Preparing a 10 µM working solution from a 10 mM stock solution.

    • Use the dilution formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be used

      • C₂ = Desired concentration of the working solution (10 µM = 0.010 mM)

      • V₂ = Final volume of the working solution (e.g., 1 mL)

    • V₁ = (C₂V₂) / C₁ = (0.010 mM x 1 mL) / 10 mM = 0.001 mL = 1 µL

    • Therefore, add 1 µL of the 10 mM stock solution to 999 µL of the desired medium or buffer to obtain 1 mL of a 10 µM working solution.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use A Calculate Required Mass B Weigh Compound A->B Accurately C Add DMSO B->C Transfer D Vortex/Sonicate C->D Until Dissolved E Aliquot D->E For Long-Term Storage G Prepare Working Solution D->G For Immediate Use F Store at -20°C or -80°C E->F F->G Thaw Aliquot

Caption: Workflow for preparing this compound stock solution.

Solvent_Decision_Tree A Start: Prepare Stock Solution B In Vitro Assay? A->B C Use DMSO B->C Yes D Analytical Method? B->D No F Final DMSO concentration < 0.5% in media? C->F E Consider DMSO, Chloroform, or Ethyl Acetate D->E Yes G Proceed with experiment F->G Yes H Adjust dilution to lower DMSO concentration F->H No

Caption: Decision tree for solvent selection for this compound.

References

Application of 3'-Methyl-4-O-methylhelichrysetin in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-cancer applications of 3'-Methyl-4-O-methylhelichrysetin is limited in publicly available scientific literature. The following application notes and protocols are based on the established anti-cancer properties of structurally related chalcones and methylated flavonoids. This document is intended to serve as a guide for researchers and scientists to explore the potential of this compound as an anti-cancer agent.

Introduction

This compound is a chalcone (B49325), a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Numerous studies have demonstrated the potent anti-cancer activities of various chalcone derivatives, making them promising candidates for drug development.[1][2][3] Methylated flavonoids, a subclass of flavonoids, have also shown significant potential in cancer therapy. This document outlines potential applications and experimental protocols for investigating the anti-cancer effects of this compound, drawing parallels from research on similar compounds.

Potential Anti-Cancer Mechanisms

Based on the known mechanisms of action of other anti-cancer chalcones, this compound may exhibit its therapeutic effects through various pathways:

  • Induction of Apoptosis: Chalcones are known to trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[3][4]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, often at the G2/M phase.[5]

  • Inhibition of Signaling Pathways: Chalcones have been shown to interfere with key signaling pathways that are often dysregulated in cancer, including:

    • NF-κB Signaling: Inhibition of the NF-κB pathway can suppress cancer cell proliferation, survival, and inflammation.[6]

    • JAK-STAT Signaling: Targeting the JAK-STAT pathway can inhibit cancer cell growth and survival.[5]

    • PI3K/Akt/mTOR Signaling: Downregulation of this pathway can lead to decreased cell proliferation and survival.[7]

  • Anti-metastatic and Anti-angiogenic Effects: Some chalcones can inhibit the migration and invasion of cancer cells, as well as prevent the formation of new blood vessels that supply tumors.[6]

Quantitative Data from Structurally Related Chalcones

The following table summarizes the cytotoxic activity (IC50 values) of various methylated and substituted chalcones against different human cancer cell lines, providing a reference for the potential potency of this compound.

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
2-hydroxychalconeMDA-MB-2314.6[3]
XanthohumolMDA-MB-2316.7[3]
(E)-1-(3,4-dimethoxyphenyl)-3-(1-methyl-5-(3,4,5-trimethoxybenzoyl)-1H-indol-3-yl)prop-2-en-1-oneAW135160.96[1]
Chalcone with 4-methoxy substitutionMCF-73.44 ± 0.19[1]
Chalcone with 4-methoxy substitutionHepG24.64 ± 0.23[1]
Chalcone with 4-methoxy substitutionHCT1166.31 ± 0.27[1]
Bis(thienyl) chalconeMCF77.4[1]
Ethoxychalcone derivativeMDA-MB-23153.47[1]
Polymethoxylated chalcone with nitro groupMCF-71.33 - 172.20[1]
O-methylated chalcone derivative 3HeLa5.92[7]
O-methylated chalcone derivative 3HepG23.03[7]
O-methylated chalcone derivative 3T244.88[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HepG2)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-STAT3, p-Akt, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Inflammation) mTOR->Gene_Expression STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Chalcone 3'-Methyl-4-O- methylhelichrysetin Chalcone->Akt Chalcone->STAT Chalcone->IKK STAT_dimer->Gene_Expression NFkB_translocation->Gene_Expression

Caption: Potential inhibition of pro-survival signaling pathways by this compound.

General Experimental Workflow for Anti-Cancer Evaluation

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) Start Select Cancer Cell Lines Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Xenograft Tumor Xenograft Model IC50->Xenograft Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy Toxicity Assess Toxicity Xenograft->Toxicity

Caption: A general workflow for evaluating the anti-cancer properties of a novel compound.

References

Application Notes and Protocols: 3'-Methyl-4-O-methylhelichrysetin as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities and specific molecular targets of 3'-Methyl-4-O-methylhelichrysetin have not been extensively characterized in published literature. The following application notes and protocols are based on the known activities of structurally similar chalcones and are provided as a guide for potential research applications. Experimental validation is required to confirm these proposed activities for this compound.

Introduction

This compound is a chalcone, a class of compounds belonging to the flavonoid family.[1] Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a structure that confers diverse biological activities.[1][2] This compound has been isolated from the bark of Cephalotaxus sinensis.[3][4] While its specific functions are yet to be fully elucidated, research on analogous chalcones suggests potential utility as a chemical probe in studying cellular signaling pathways, particularly those involved in inflammation and melanogenesis.[5][6] These structurally related compounds have been shown to modulate key signaling cascades, including the NF-κB and MAPK pathways.[5][6]

Potential Applications as a Chemical Probe

Based on the activities of structurally related chalcones, this compound could potentially be used as a chemical probe to:

  • Investigate Anti-Inflammatory Pathways: Modulate and study the signaling cascades involved in cellular inflammatory responses, such as the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages.

  • Elucidate Mechanisms of Melanogenesis: Probe the signaling pathways that regulate melanin (B1238610) synthesis in melanoma cell lines, such as those stimulated by α-melanocyte-stimulating hormone (α-MSH).

Data from Structurally Similar Chalcones

The following tables summarize quantitative data for chalcones structurally similar to this compound, providing a basis for designing experiments.

Table 1: Anti-Melanogenic Activity of 2′-hydroxy-3,6′-dimethoxychalcone (3,6'-DMC) in B16F10 Mouse Melanoma Cells [5]

ParameterConcentration of 3,6'-DMCResult
Inhibition of Melanogenesis5 µM~31.42% inhibition compared to α-MSH control
Inhibition of Tyrosinase Activity5 µM~37.97% inhibition compared to α-MSH control

Table 2: Anti-Inflammatory Activity of 2′-hydroxy-3,6′-dimethoxychalcone (3,6'-DMC) in LPS-stimulated RAW 264.7 Macrophages [5]

ParameterConcentration of 3,6'-DMCEffect
Nitric Oxide (NO) Production2.5, 5, and 10 µMSignificant inhibition
Pro-inflammatory Cytokine Production (TNF-α, IL-6)2.5, 5, and 10 µMDecreased production

Experimental Protocols

The following are detailed protocols for key experiments to validate the potential activities of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages or B16F10 melanoma cells).

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 or B16F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory or melanogenesis signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-PKA, anti-PKA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound and/or a stimulant (e.g., LPS or α-MSH) for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis prep_compound Prepare 3'-Methyl-4-O- methylhelichrysetin stock viability Cell Viability Assay (MTT) to determine non-toxic dose prep_compound->viability prep_cells Culture Cell Line (e.g., RAW 264.7 or B16F10) prep_cells->viability activity Functional Assay (e.g., NO Production or Melanin Content) viability->activity Select non-toxic concentrations western Western Blot for Signaling Proteins (e.g., NF-κB, MAPK) activity->western Investigate mechanism cytokine Cytokine Analysis (ELISA) activity->cytokine data_analysis Quantify Results & Determine IC50/EC50 western->data_analysis cytokine->data_analysis

Caption: General experimental workflow for evaluating the bioactivity of a chemical probe.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IκBα IκBα TLR4->IκBα Probe 3'-Methyl-4-O- methylhelichrysetin Probe->ERK Putative Inhibition Probe->JNK Putative Inhibition Probe->p38 Putative Inhibition Probe->IκBα Putative Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ERK->Cytokines iNOS_COX2 iNOS, COX-2 ERK->iNOS_COX2 JNK->Cytokines JNK->iNOS_COX2 p38->Cytokines p38->iNOS_COX2 NFκB NF-κB (p65) IκBα->NFκB releases NFκB_nuc NF-κB (p65) (Nuclear Translocation) NFκB->NFκB_nuc NFκB_nuc->Cytokines NFκB_nuc->iNOS_COX2

Caption: Putative anti-inflammatory signaling pathway modulation by the chemical probe.

anti_melanogenesis_pathway cluster_camp cAMP/PKA Pathway cluster_pi3k PI3K/Akt Pathway aMSH α-MSH MC1R MC1R aMSH->MC1R cAMP cAMP MC1R->cAMP PI3K PI3K MC1R->PI3K Probe 3'-Methyl-4-O- methylhelichrysetin PKA PKA Probe->PKA Putative Inhibition Akt Akt Probe->Akt Putative Inhibition cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF PI3K->Akt Akt->MITF Tyrosinase Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Putative anti-melanogenesis signaling pathway modulation by the chemical probe.

References

Application Notes and Protocols: Derivatization of 3'-Methyl-4-O-methylhelichrysetin for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3'-Methyl-4-O-methylhelichrysetin, a naturally occurring chalcone (B49325), to explore and potentially enhance its bioactive properties. Chalcones, a class of flavonoids, are known for their broad pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] Derivatization of the parent compound by targeting its reactive hydroxyl group through O-alkylation and esterification is a strategic approach to modulate its physicochemical properties, such as solubility and bioavailability, and to investigate the structure-activity relationships (SAR) for improved therapeutic potential.[4] This guide offers a rationale for the derivatization, detailed synthetic protocols, methods for purification and characterization, and a suite of bioactivity assays to evaluate the synthesized derivatives.

Introduction to this compound

This compound is a chalcone with the chemical formula C₁₈H₁₈O₅.[5] As a member of the chalcone family, it is anticipated to possess a range of biological activities. Chalcones are characterized by an open-chain α,β-unsaturated ketone core structure, which is a key pharmacophore responsible for their diverse biological effects.[1] These compounds have been shown to modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critically involved in inflammation and cancer.[4][6][7] While specific bioactivity data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive chalcones suggests its potential as a lead compound for drug discovery.

Rationale for Derivatization:

The primary goal of derivatizing this compound is to systematically modify its chemical structure to enhance its therapeutic properties. The presence of a phenolic hydroxyl group provides a convenient handle for chemical modification.

  • O-Alkylation: Introducing various alkyl chains can increase the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

  • Esterification: Conversion of the hydroxyl group to an ester can create prodrugs that may exhibit altered solubility and be hydrolyzed in vivo to release the active parent compound.

By creating a library of derivatives, researchers can perform comprehensive SAR studies to identify the key structural features that contribute to the desired biological activity.

Experimental Protocols

Derivatization of this compound

2.1.1. General Protocol for O-Alkylation

This protocol describes the synthesis of O-alkyl derivatives of this compound using various alkyl halides.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure O-alkylated derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2.1.2. General Protocol for Esterification

This protocol describes the synthesis of ester derivatives of this compound using various acyl chlorides.

Materials:

  • This compound

  • Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ester derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Bioactivity Screening Protocols

2.2.1. Antioxidant Activity Assay (DPPH Radical Scavenging)

Principle: The antioxidant activity is measured by the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Procedure:

  • Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

2.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

2.2.3. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.

Data Presentation

All quantitative data from the bioactivity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Antioxidant Activity of this compound and its Derivatives

CompoundIC₅₀ (µM) ± SD (DPPH Assay)
This compoundData to be determined
Derivative 1 (O-methyl)Data to be determined
Derivative 2 (O-ethyl)Data to be determined
Derivative 3 (O-benzyl)Data to be determined
Derivative 4 (Acetyl ester)Data to be determined
Derivative 5 (Benzoyl ester)Data to be determined
Ascorbic Acid (Standard)Reference value

Table 2: Cytotoxic Activity of this compound and its Derivatives against Cancer Cell Lines

CompoundIC₅₀ (µM) ± SD
MCF-7 HeLa A549
This compoundData to be determinedData to be determinedData to be determined
Derivative 1 (O-methyl)Data to be determinedData to be determinedData to be determined
Derivative 2 (O-ethyl)Data to be determinedData to be determinedData to be determined
Derivative 3 (O-benzyl)Data to be determinedData to be determinedData to be determined
Derivative 4 (Acetyl ester)Data to be determinedData to be determinedData to be determined
Derivative 5 (Benzoyl ester)Data to be determinedData to be determinedData to be determined
Doxorubicin (Standard)Reference valueReference valueReference value

Table 3: Anti-inflammatory Activity of this compound and its Derivatives

CompoundIC₅₀ (µM) ± SD (NO Inhibition)
This compoundData to be determined
Derivative 1 (O-methyl)Data to be determined
Derivative 2 (O-ethyl)Data to be determined
Derivative 3 (O-benzyl)Data to be determined
Derivative 4 (Acetyl ester)Data to be determined
Derivative 5 (Benzoyl ester)Data to be determined
Dexamethasone (Standard)Reference value

Mandatory Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_purification Purification & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis start This compound o_alkylation O-Alkylation start->o_alkylation esterification Esterification start->esterification purification Column Chromatography / Recrystallization o_alkylation->purification esterification->purification characterization NMR, Mass Spectrometry purification->characterization antioxidant Antioxidant Assay (DPPH) characterization->antioxidant cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) characterization->anti_inflammatory sar_analysis Structure-Activity Relationship (SAR) Analysis antioxidant->sar_analysis cytotoxicity->sar_analysis anti_inflammatory->sar_analysis

Caption: Experimental workflow for derivatization and bioactivity studies.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (p50/p65) nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes activates transcription chalcone Chalcone Derivative chalcone->ikk inhibits chalcone->nfkb_active inhibits translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by chalcone derivatives.

mapk_pathway cluster_pathway MAPK Cascade stimulus Stress / Mitogens receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., AP-1) response Cellular Response (Proliferation, Differentiation) transcription_factors->response nucleus->transcription_factors chalcone Chalcone Derivative chalcone->raf inhibits chalcone->mek inhibits

Caption: Potential modulation of the MAPK signaling pathway by chalcone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) with potential therapeutic applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a chalcone. Chalcones are generally characterized by poor aqueous solubility due to their hydrophobic nature, but they tend to be soluble in various organic solvents.[1][2] It is reported to be soluble in solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][4]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. What can I do?

A2: This is a common issue arising from the poor aqueous solubility of the compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration might be above the solubility limit in the final aqueous medium. Try performing serial dilutions to achieve a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, you can slightly increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity to your cells (typically, DMSO concentration should be kept below 0.5% v/v).

  • Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your formulation.[5]

  • Employ a solubility enhancement technique: For more robust and higher concentration aqueous solutions, consider using techniques like pH adjustment, solid dispersion, or cyclodextrin (B1172386) complexation as detailed in the troubleshooting guides below.

Q3: Are there any known biological pathways affected by chalcones like this compound?

A3: Yes, various studies have shown that chalcones can modulate several key signaling pathways. These include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, the Nrf2 pathway, a key regulator of cellular antioxidant responses, and the NF-κB pathway, which is central to inflammation.[6][7][8][9] The specific pathways modulated can depend on the exact structure of the chalcone and the biological context.

Troubleshooting Guides: Solubility Enhancement Techniques

For researchers requiring higher aqueous concentrations of this compound, the following solubility enhancement techniques are recommended.

Cosolvency

This technique involves using a water-miscible organic solvent (a cosolvent) in which the compound is highly soluble to create a solution that can be diluted with an aqueous medium.[10][11][12]

Experimental Protocol:

  • Solvent Screening:

    • Prepare saturated solutions of this compound in various GRAS (Generally Recognized as Safe) cosolvents such as ethanol, propylene (B89431) glycol, and polyethylene glycol 400 (PEG 400).

    • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours.

    • Filter the solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Cosolvent System Development:

    • Based on the screening, select the cosolvent that provides the highest solubility.

    • Prepare a series of cosolvent-water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).

    • Determine the saturation solubility of this compound in each mixture as described above.

  • Data Presentation:

Cosolvent System (v/v)Saturation Solubility (µg/mL)
WaterTo be determined
10% Ethanol in WaterTo be determined
20% Ethanol in WaterTo be determined
10% PEG 400 in WaterTo be determined
20% PEG 400 in WaterTo be determined

Troubleshooting Workflow for Cosolvency:

start Start: Poor Aqueous Solubility screen Screen GRAS Cosolvents (Ethanol, PEG 400, Propylene Glycol) start->screen select Select Cosolvent with Highest Solubility screen->select prepare_mix Prepare Cosolvent:Water Mixtures select->prepare_mix determine_sol Determine Saturation Solubility prepare_mix->determine_sol optimize Optimize Ratio for Required Concentration & Minimal Cosolvent % determine_sol->optimize end End: Solubilized Compound optimize->end

Caption: Workflow for developing a cosolvent system.
pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[13][14][] Chalcones may have acidic or basic functional groups that can be protonated or deprotonated to increase their aqueous solubility.

Experimental Protocol:

  • pKa Determination:

    • Determine the pKa of this compound using potentiometric titration or computational prediction methods.

  • pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).

    • Determine the saturation solubility of the compound in each buffer at a constant temperature.

  • Data Presentation:

pHSaturation Solubility (µg/mL)
2.0To be determined
4.0To be determined
6.0To be determined
7.4To be determined
8.0To be determined
10.0To be determined

Troubleshooting Logic for pH Adjustment:

node_process node_process start Precipitation in Aqueous Buffer is_ionizable Is the compound ionizable? start->is_ionizable determine_pka Determine pKa is_ionizable->determine_pka Yes end_fail Consider other methods is_ionizable->end_fail No acidic Is it an acidic compound? determine_pka->acidic basic Is it a basic compound? acidic->basic No increase_ph Increase pH above pKa acidic->increase_ph Yes decrease_ph Decrease pH below pKa basic->decrease_ph Yes check_stability Check for chemical stability at new pH increase_ph->check_stability decrease_ph->check_stability end_success Solubility Improved check_stability->end_success

Caption: Decision tree for pH modification.
Solid Dispersion

This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate and apparent solubility.[16][17][18][19]

Experimental Protocol (Solvent Evaporation Method):

  • Carrier Selection:

  • Preparation:

    • Dissolve this compound and the carrier in a common volatile solvent (e.g., methanol (B129727) or ethanol) at different drug-to-carrier ratios (w/w), for instance, 1:1, 1:5, and 1:10.

    • Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.

    • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization:

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed drug.

  • Dissolution Testing:

    • Perform in vitro dissolution studies in a relevant aqueous buffer (e.g., pH 7.4 phosphate (B84403) buffer) and compare the dissolution profile of the solid dispersion to that of the pure drug.

Data Presentation:

FormulationDrug:Carrier Ratio (w/w)% Drug Release at 30 min
Pure Drug-To be determined
Solid Dispersion 11:1 (PVP K30)To be determined
Solid Dispersion 21:5 (PVP K30)To be determined
Solid Dispersion 31:10 (PVP K30)To be determined
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[20][21][22][23]

Experimental Protocol (Kneading Method):

  • Cyclodextrin Selection:

    • Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation:

    • Triturate the cyclodextrin with a small amount of water to form a paste.

    • Gradually add this compound to the paste at a specific molar ratio (e.g., 1:1).

    • Knead the mixture for a defined period (e.g., 60 minutes).

    • Dry the resulting complex in an oven at a controlled temperature (e.g., 40-50 °C).

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination:

    • Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.

Data Presentation:

CompoundMolar RatioApparent Solubility (µg/mL)
This compound-To be determined
Complex with β-CD1:1To be determined
Complex with HP-β-CD1:1To be determined

Conceptual Signaling Pathway

Chalcones have been reported to influence the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus node_stimulus node_stimulus node_chalcone node_chalcone node_pathway node_pathway node_response node_response Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription CellResponse Cell Growth & Survival Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->Receptor Chalcone 3'-Methyl-4-O- methylhelichrysetin Chalcone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Stability testing of 3'-Methyl-4-O-methylhelichrysetin under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3'-Methyl-4-O-methylhelichrysetin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a chalcone (B49325), a type of flavonoid, isolated from the bark of Cephalotaxus sinensis.[1] Stability testing is crucial as it provides evidence on how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is essential for determining recommended storage conditions, shelf-life, and for ensuring the integrity of the compound in preclinical and clinical studies.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed vial.[1] If the compound is dissolved in a solvent such as DMSO, it is advisable to store the solution in aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[1]

Q3: What are the potential degradation pathways for this compound?

A3: As a chalcone, this compound is susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Isomerization: Chalcones can undergo isomerization to their corresponding flavanones, especially under acidic or basic conditions.

  • Oxidative Cleavage: The α,β-unsaturated ketone system in the chalcone backbone can be susceptible to oxidative cleavage, leading to the formation of smaller aromatic acids and aldehydes.

  • Hydrolysis: While less common for this specific structure, hydrolysis of the methoxy (B1213986) groups could potentially occur under extreme pH and temperature conditions.

  • Photodegradation: Like many flavonoids, exposure to UV light can induce degradation.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for the quantitative analysis of this compound and its degradation products.[2] A reverse-phase C18 column is typically used.[2] UV-Vis spectrophotometry can also be used for a more rapid, albeit less specific, estimation of the total chalcone content.[3] For identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Troubleshooting Guides

Problem 1: Rapid degradation of the compound is observed even under recommended storage conditions.

  • Possible Cause: The compound may have been exposed to moisture or air.

  • Solution: Ensure that the vial is tightly sealed. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). If the compound is in solution, ensure the solvent is anhydrous and has been properly stored.

Problem 2: Unexpected peaks are appearing in the HPLC chromatogram during a stability study.

  • Possible Cause: These peaks likely represent degradation products.

  • Solution:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound.

    • Forced Degradation: Compare the chromatogram with those from forced degradation studies (see Experimental Protocols below) to see if the unknown peaks match any of the degradation products formed under specific stress conditions.

    • LC-MS Analysis: If the identity of the degradation products is critical, perform LC-MS analysis to determine their molecular weights and fragmentation patterns.

Problem 3: Poor reproducibility of stability data.

  • Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations in the stability chamber, variations in pH of buffer solutions, or inconsistent light exposure.

  • Solution:

    • Calibrate Equipment: Ensure that all equipment, especially stability chambers and pH meters, are properly calibrated.

    • Standardize Procedures: Strictly follow the experimental protocols for sample preparation, stress conditions, and analytical measurements.

    • Use Controls: Always include a control sample (stored under ideal conditions) in each time point analysis to account for any baseline degradation.

Data Presentation

The following tables provide an example of how to summarize quantitative data from stability studies of this compound.

Table 1: Percentage Degradation of this compound under Forced Degradation Conditions.

Stress ConditionTime (hours)% Degradation
0.1 M HCl245.2
0.1 M NaOH285.7
3% H₂O₂2415.4
Thermal (80°C)4810.1
Photolytic (UV light)2422.8

Table 2: pH-Dependent Stability of this compound at Room Temperature.

pHTime (hours)% Remaining
4.04898.5
7.04892.1
9.04845.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and analyze at various time points (e.g., 0.5, 1, 2 hours) due to the expected rapid degradation of chalcones in alkaline conditions.[4] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Chalcones typically have strong absorbance between 340-390 nm.[2][3] The optimal wavelength for this compound should be determined by running a UV scan.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from its degradation products and any process impurities.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution prep_stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->prep_stress incubation Incubate under Defined Conditions prep_stress->incubation sampling Sample at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for Unknowns hplc->lcms quant Quantify Degradation hplc->quant pathway Identify Degradation Pathways quant->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation stability study.

Chalcone_Degradation_Pathway cluster_isomerization Isomerization cluster_oxidation Oxidative Cleavage chalcone This compound (Chalcone) flavanone Corresponding Flavanone chalcone->flavanone Acid/Base acid Aromatic Acid chalcone->acid Oxidizing Agent (e.g., H₂O₂) aldehyde Aromatic Aldehyde chalcone->aldehyde Oxidizing Agent (e.g., H₂O₂)

References

Technical Support Center: Optimizing Methylation in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for the methylation of chalcones.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the methylation of chalcones?

A1: The most common methylating agents for chalcones and related flavonoids are dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC).[1][2][3]

  • Dimethyl Sulfate (DMS): A highly reactive and cost-effective methylating agent preferred in industrial applications.[1] However, it is highly toxic and a suspected carcinogen.[1][4]

  • Methyl Iodide (MeI): A powerful and versatile methylating agent used extensively in laboratory synthesis.[5] It is easier to handle than gaseous methylating agents but can be more expensive for large-scale work.[5]

  • Dimethyl Carbonate (DMC): An eco-friendly and non-toxic alternative that can act as both the reagent and the solvent.[3] It is considered a green chemistry approach to methylation.[3]

Q2: Which functional groups on the chalcone (B49325) scaffold are typically methylated?

A2: The primary sites for methylation on a chalcone scaffold are hydroxyl (-OH) groups, particularly phenolic hydroxyls, leading to O-methylation.[2][5] Depending on the reaction conditions and the substrate's structure, C-methylation of active methylene (B1212753) groups can also occur.[6][7]

Q3: How do reaction conditions affect the selectivity and yield of methylation?

A3: Reaction conditions are critical for controlling the outcome. Key factors include:

  • Base: The choice of base (e.g., K₂CO₃, NaOH, DBU) is crucial for deprotonating the hydroxyl group. The base's strength can influence selectivity.[2][3]

  • Solvent: Solvents like acetone (B3395972), ethanol, or DMF are commonly used.[2][8] In some green protocols, dimethyl carbonate (DMC) serves as both the solvent and the methylating agent.[3]

  • Temperature: Elevated temperatures can increase the reaction rate but may also lead to side products or degradation.[9] Some modern methods utilize microwave irradiation to accelerate the reaction significantly.[8][9]

  • Catalyst: Phase-transfer catalysts (PTC) can be employed to facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic chalcone solution), often leading to faster reactions and higher yields.[10][11]

Q4: What is Phase-Transfer Catalysis (PTC) and how is it applied to chalcone methylation?

A4: Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). A PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant (like a deprotonated phenol) from the aqueous or solid phase into the organic phase where the chalcone is dissolved, enabling the methylation reaction to proceed efficiently.[11] This method can increase reaction rates, improve yields, and minimize the need for harsh solvents.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Ineffective Base: The base may not be strong enough to deprotonate the hydroxyl group effectively. 2. Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Reagent Quality: The methylating agent or solvent may have degraded.1. Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider a stronger base like NaOH or DBU.[3] 2. Increase the reaction temperature. Refluxing the reaction mixture is a common strategy.[9] Alternatively, consider using microwave irradiation to accelerate the reaction.[9] 3. Use freshly purified or new reagents. Methyl iodide, for instance, can decompose on exposure to light.[5]
Formation of Multiple Products / Low Selectivity 1. Over-methylation: The reaction conditions are too harsh, leading to the methylation of multiple hydroxyl groups or other reactive sites. 2. C-Methylation vs. O-Methylation: The reaction may be favoring methylation at a carbon atom instead of the intended oxygen. 3. Byproduct Formation: Conditions may favor side reactions, such as Michael addition.[8]1. Use a milder base or lower the temperature. 2. Control stoichiometry: Use a precise molar equivalent of the methylating agent for the desired degree of methylation. 3. Modify the solvent system. The choice of solvent can influence the selectivity of ambidentate nucleophiles.[12]
Product Degradation 1. High Temperature: Excessive heat can cause the chalcone scaffold to decompose.[9] 2. Strongly Basic/Acidic Conditions: The product may be unstable under the reaction or workup conditions.1. Run the reaction at a lower temperature for a longer duration. 2. Neutralize the reaction mixture carefully during workup. Ensure the pH does not become excessively acidic or basic.
Difficult Product Isolation 1. Oily or Gummy Product: The product fails to crystallize from the reaction mixture.[13] 2. Complex Mixture: The presence of starting material, byproducts, and the desired product makes purification difficult.1. Induce precipitation: Try stirring the mixture in an ice bath or adding a small amount of cold water.[14] 2. Use column chromatography for purification. This is often necessary to separate the desired methylated chalcone from other components.[15]

Data Presentation: Comparison of Methylating Agents

Methylating AgentFormulaTypical BaseTypical SolventTemperatureAdvantagesDisadvantages
Dimethyl Sulfate (DMS) (CH₃)₂SO₄K₂CO₃, NaHCO₃Acetone, DMS90 - 110 °CLow cost, high reactivity.[1][4]Highly toxic, carcinogenic, produces inorganic salt waste.[1][3][4]
Methyl Iodide (MeI) CH₃IK₂CO₃, KOHAcetone, DMSOReflux (40-70 °C)Excellent SN2 substrate, effective methylating agent.[2][12]High equivalent weight, potential toxicity, can be expensive.[5][12]
Dimethyl Carbonate (DMC) (CH₃O)₂CODBUDMC (reagent/solvent)90 °CEco-friendly, non-toxic, avoids hazardous reagents and salt byproducts.[3]Generally requires higher temperatures and specific bases like DBU to be effective.[3]

Experimental Protocols

Protocol 1: General O-Methylation using Methyl Iodide and K₂CO₃

This protocol is adapted from the methylation of related hydroxy flavonol compounds.[2]

  • Dissolution: Dissolve the hydroxychalcone (B7798386) (1 equivalent) in dry acetone in a round-bottom flask.

  • Addition of Base and Reagent: Add anhydrous potassium carbonate (K₂CO₃, 3-5 equivalents) and methyl iodide (MeI, 2-4 equivalents) to the mixture.

  • Reaction: Reflux the mixture with stirring for 24-60 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). Add more methyl iodide as needed to compensate for evaporation.[2]

  • Workup: After the reaction is complete (as indicated by TLC), filter off the potassium salts and wash them with acetone.

  • Isolation: Evaporate the combined solvent and excess methyl iodide under reduced pressure.

  • Purification: Add water to the residue to dissolve any remaining salts. The methylated product, which is typically a solid, will separate out. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]

Protocol 2: Eco-Friendly O-Methylation using Dimethyl Carbonate (DMC) and DBU

This protocol is based on a green chemistry method developed for flavonoids.[3]

  • Setup: In a flask, dissolve the hydroxychalcone (1 equivalent, e.g., 0.5 mmol) in dimethyl carbonate (DMC, approx. 4 mL).

  • Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents, e.g., 0.6 mmol) to the solution.

  • Reaction: Heat the solution to 90 °C with magnetic stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Evaporate the solvent under reduced pressure. To remove residual DMC, add methanol (B129727) and evaporate again as an azeotropic mixture.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a 1N HCl solution to remove the DBU.[3] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methylated product. Further purification can be done by column chromatography if needed.

Visualizations

Workflow for Chalcone Methylation

G General Workflow for Chalcone Methylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis p1 Dissolve Hydroxychalcone in appropriate solvent p2 Add Base (e.g., K2CO3) & Methylating Agent (e.g., MeI) p1->p2 Setup r1 Heat mixture (Reflux or set temperature) p2->r1 Start Reaction r2 Monitor progress by TLC r1->r2 r2->r1 Continue if incomplete w1 Filter solids (salts) r2->w1 Reaction Complete w2 Evaporate solvent under reduced pressure w1->w2 w3 Purify residue (Recrystallization or Chromatography) w2->w3 a1 Characterize product (NMR, IR, MS) w3->a1 Pure Product a2 Determine Yield & Purity a1->a2 G Troubleshooting Guide for Low Methylation Yield cluster_no_reaction Troubleshooting Guide for Low Methylation Yield cluster_side_products Troubleshooting Guide for Low Methylation Yield cluster_workup_issue Troubleshooting Guide for Low Methylation Yield start Start: Low Yield Observed q1 Is starting material consumed (via TLC)? start->q1 a1 Increase Temperature/Time q1->a1 No b1 Lower Temperature q1->b1 Yes, but multiple spots c1 Optimize Purification (e.g., Column Chromatography) q1->c1 Yes, but low recovery a2 Use Stronger Base a3 Check Reagent Quality end_node Re-run Experiment a3->end_node b2 Use Milder Base b3 Adjust Stoichiometry b3->end_node c2 Check for Product Solubility/Loss during workup c2->end_node G Principle of Phase-Transfer Catalysis in Methylation cluster_phases Immiscible Phases cluster_organic Organic Phase cluster_aqueous Aqueous Phase Chalcone Chalcone-OH Base Base (e.g., NaOH) MeI CH3I (Methylating Agent) Product Chalcone-OCH3 MeI->Product Catalyst_org Ion Pair [Q+ Chalcone-O-] Anion Chalcone-O- Na+ Base->Anion Deprotonation Catalyst_aq Catalyst Q+X- Anion->Catalyst_aq Ion Exchange Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->MeI SN2 Reaction Catalyst_org->Catalyst_aq Regeneration

References

Identifying and removing impurities from crude 3'-Methyl-4-O-methylhelichrysetin.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crude 3'-Methyl-4-O-methylhelichrysetin Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample synthesized via Claisen-Schmidt condensation?

A1: The most common impurities are typically unreacted starting materials, namely the corresponding substituted acetophenone (B1666503) and benzaldehyde (B42025).[1][2] Additionally, side-products from reactions such as the Michael addition product may be present.[3]

Q2: My purified product appears oily and does not crystallize properly. What could be the cause and how can I fix it?

A2: "Oiling out" can occur if the solution is too saturated or if the melting point of your compound is lower than the boiling point of the chosen solvent.[4] To induce crystallization, you can try the following:

  • Add a small amount of additional hot solvent to reduce saturation.[4]

  • Attempt to use a solvent with a lower boiling point.[4]

  • Employ a mixed-solvent system by adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution.[4]

  • Scratch the inner surface of the flask at the liquid-air interface with a glass rod to create nucleation sites.[5]

  • Introduce a seed crystal of pure product, if available.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after purification. What do they represent?

A3: Multiple spots on a TLC plate indicate the presence of more than one compound in your sample.[6] The spot corresponding to this compound should be identified by comparing its retention factor (Rf) to a pure standard, if available. Other spots likely represent residual starting materials or reaction byproducts.[5][6] The relative polarity of the impurities can be inferred from their Rf values; less polar compounds will travel further up the plate.

Q4: Which analytical techniques are most suitable for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly reliable method for quantifying the purity of chalcones.[4][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the desired product and identifying any unknown impurities.[6][8][9][10][11][12][13]

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Symptoms:

  • Additional peaks in ¹H NMR spectrum corresponding to acetophenone or benzaldehyde derivatives.

  • Multiple peaks in HPLC chromatogram.[7]

  • Lower than expected melting point of the final product.

Troubleshooting Workflow:

start Crude Product Contaminated with Starting Materials recrystallization Perform Recrystallization (Ethanol or Ethanol/Water) start->recrystallization purity_check Assess Purity (TLC/HPLC) recrystallization->purity_check column_chromatography Perform Column Chromatography (Silica Gel) column_chromatography->purity_check success Product is Pure purity_check->success failure Impurities Still Present purity_check->failure failure->column_chromatography start Unexpected Spectral Peaks ms_analysis Analyze MS Data (Molecular Weight) start->ms_analysis nmr_analysis Analyze NMR Data (¹H, ¹³C, COSY, HSQC) start->nmr_analysis literature_search Search Literature for Known Side Products of Chalcone Synthesis ms_analysis->literature_search nmr_analysis->literature_search structure_elucidation Propose Impurity Structure literature_search->structure_elucidation sample_prep Prepare Sample and Standard Solutions hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate) sample_prep->hplc_setup injection Inject Sample hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq analysis Analyze Data (Peak Integration, Purity %) data_acq->analysis

References

Technical Support Center: Scaling Up 3'-Methyl-4-O-methylhelichrysetin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3'-Methyl-4-O-methylhelichrysetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chalcone (B49325), a type of natural phenol.[1] Chalcones are precursors in the biosynthesis of flavonoids.[2][3] Key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
CAS Number 109471-13-8
Appearance Typically a solid at room temperature
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone

Source:[1][4][5]

Q2: What are the primary methods for synthesizing this compound?

The most common method for synthesizing chalcones like this compound is the Claisen-Schmidt condensation.[6][7][8] This reaction involves the base- or acid-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. For this compound, this would involve the reaction of 2'-hydroxy-4'-methoxy-3'-methylacetophenone with 4-methoxybenzaldehyde (B44291).

Q3: What are the major challenges encountered when scaling up the synthesis of this chalcone?

Scaling up the synthesis of flavonoids and chalcones can present several challenges, including:

  • Low Yields: Side reactions, such as the Cannizzaro reaction of the aldehyde, can reduce the yield of the desired product.[7]

  • Purification Difficulties: The crude product may contain unreacted starting materials, byproducts, and polymers, making purification by crystallization or chromatography challenging.[9][10] Dihydroxy chalcones, in particular, can be highly soluble in common solvent mixtures, complicating isolation.[9]

  • Reaction Conditions: Maintaining optimal and consistent reaction conditions (temperature, stirring, reagent addition) on a larger scale can be difficult.

  • Reagent Stability: The stability of starting materials and the product under the reaction conditions can impact the overall efficiency of the process.

Q4: Are there alternative synthesis strategies to the Claisen-Schmidt condensation?

Yes, other methods for chalcone synthesis have been reported, including:

  • Wittig Reaction: This method can be an alternative to aldol (B89426) condensations and may offer better yields and purity in some cases.[10]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to form the carbon-carbon bonds in the chalcone backbone.[11][12]

  • Microwave-Assisted Synthesis: This technique can sometimes lead to shorter reaction times and improved yields.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inappropriate catalyst (acid or base) for the specific substrates.Electron-donating groups on the aldehyde may favor acid catalysis, while electron-withdrawing groups favor base catalysis.[6] Experiment with both acidic and basic conditions to find the optimal catalyst.
Decomposition of starting materials or product.Protect reactive functional groups, such as phenolic hydroxyl groups, if they are sensitive to the reaction conditions.[9]
Incorrect reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Byproducts Side reactions like the Cannizzaro reaction or self-condensation of the ketone.Use milder reaction conditions (e.g., lower temperature, weaker base). Consider using benzylidene-diacetate in place of the aldehyde to avoid disproportionation.[7]
Polymerization of the product.Work at lower concentrations and ensure efficient stirring.
Difficulty in Product Isolation/Purification High solubility of the product in the reaction mixture.After confirming product formation via TLC, reduce the volume of the solvent and cool the mixture in a refrigerator to induce precipitation.[9]
Oily or tar-like crude product.Attempt to triturate the crude product with a non-polar solvent to induce solidification. If that fails, column chromatography may be necessary.
Co-elution of impurities during column chromatography.Experiment with different solvent systems for chromatography. Consider using a different stationary phase.
Inconsistent Yields at Larger Scales Poor heat and mass transfer in the larger reactor.Ensure efficient and consistent stirring. Control the rate of reagent addition to manage the reaction exotherm.
Changes in reagent purity or grade.Use reagents from the same supplier and batch for consistency. Verify the purity of starting materials before use.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization.

  • Preparation of Reactants:

    • Dissolve 1 equivalent of 2'-hydroxy-4'-methoxy-3'-methylacetophenone in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

    • Add 1.1 equivalents of 4-methoxybenzaldehyde to the solution.

  • Reaction:

    • Cool the flask in an ice bath.

    • Slowly add a 50% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide dropwise with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

    • The crude product should precipitate out of the solution. If it oils out, try scratching the flask or adding a seed crystal.

    • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

    • Alternatively, purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product 2_hydroxy_4_methoxy_3_methylacetophenone 2'-hydroxy-4'-methoxy- 3'-methylacetophenone Reaction Base Catalyst (e.g., NaOH) Ethanol 2_hydroxy_4_methoxy_3_methylacetophenone->Reaction 4_methoxybenzaldehyde 4-methoxybenzaldehyde 4_methoxybenzaldehyde->Reaction Product 3'-Methyl-4-O- methylhelichrysetin Reaction->Product

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Product Yield Check_TLC Analyze Crude Reaction Mixture by TLC Start->Check_TLC Unreacted_SM High Amount of Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Byproduct Spots? Check_TLC->Multiple_Spots Unreacted_SM->Multiple_Spots No Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Temperature - Reaction Time Unreacted_SM->Optimize_Conditions Yes Protect_Groups Consider Protecting Reactive Groups Multiple_Spots->Protect_Groups Yes Purification_Issue Investigate Purification Step: - Recrystallization Solvent - Chromatography Conditions Multiple_Spots->Purification_Issue No Change_Stoichiometry Adjust Reactant Stoichiometry Optimize_Conditions->Change_Stoichiometry End Improved Yield Optimize_Conditions->End Protect_Groups->End Change_Stoichiometry->End Purification_Issue->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3'-Methyl-4-O-methylhelichrysetin and related flavonoid compounds.

Troubleshooting Guide

Peak tailing, where the peak asymmetry factor (As) is greater than 1.2, is a common issue that can compromise the accuracy and reliability of quantification.[1] This guide addresses the most frequent causes in a question-and-answer format.

Question 1: What are the most likely causes of peak tailing for my this compound peak?

Answer: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing is often the interaction between the analyte and residual silanol groups on the silica-based column packing.[1][2] Basic compounds are particularly susceptible, but polar compounds like flavonoids can also be affected.[1]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3] A blocked column frit is also a common culprit.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If it is close to the pKa of your analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[4] An unsuitable pH can also increase unwanted interactions with the silica (B1680970) backbone.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.[6]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[7][8]

Question 2: My peak is tailing. How can I determine if secondary silanol interactions are the cause and how do I fix it?

Answer: To diagnose and resolve issues related to silanol interactions, consider the following steps:

  • Lower the Mobile Phase pH: Acidic mobile phases (e.g., pH 2.5-3.5) suppress the ionization of silanol groups, minimizing their ability to interact with the analyte.[1][5] This is often the most effective solution. Add a modifier like 0.1% formic acid or trifluoroacetic acid to your aqueous mobile phase.

  • Use a Modern, End-Capped Column: High-quality, end-capped columns have a majority of their residual silanol groups chemically deactivated, which significantly reduces secondary interactions.[1][7] If you are using an older column, switching to a newer, high-purity silica column can resolve the issue.

  • Add a Competing Base: For particularly problematic basic analytes, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups.[2] However, this is less common with modern columns and can increase baseline noise.

Question 3: I suspect my column is contaminated. What is the recommended cleaning (washing) protocol?

Answer: If column contamination is suspected, a thorough washing procedure is necessary. Before starting, disconnect the column from the detector to avoid contaminating it.[9]

Standard Column Washing Protocol for Reversed-Phase (C18) Columns:

  • Flush Buffers and Salts: Wash the column with 10-20 column volumes of HPLC-grade water mixed with your organic mobile phase (e.g., 90:10 water/acetonitrile) to remove any buffer salts that could precipitate in high organic solvent concentrations.[10][11]

  • Strong Organic Solvent Wash: Flush the column with 20-30 column volumes of 100% acetonitrile (B52724) or methanol (B129727).[9] For very non-polar contaminants, tetrahydrofuran (B95107) (THF) can be used, but ensure it is compatible with your HPLC system.[11]

  • Intermediate Polarity Wash (Optional): If you suspect highly adsorbed contaminants, a wash with isopropanol (B130326) can be effective.[12]

  • Re-equilibration: Before use, flush the column with the initial mobile phase conditions until the baseline is stable.

For severely contaminated columns, especially at the inlet frit, a reversed-direction flush at a low flow rate may be effective, but consult the column manufacturer's instructions first, as this can damage some columns.[1][10]

Question 4: How do I select the optimal mobile phase pH for analyzing this compound?

Answer: The optimal mobile phase pH is one that ensures your analyte is in a single, stable ionic state and minimizes secondary interactions. For phenolic and flavonoid compounds, which are typically weakly acidic, a mobile phase pH at least 2 units below the analyte's pKa is recommended.[13]

Since the specific pKa of this compound may not be readily available, a good starting point for method development is a low pH:

  • Start with an acidic mobile phase (pH 2.5 - 3.5): This protonates the acidic silanol groups on the column, reducing their capacity for unwanted interactions, and keeps most phenolic compounds in their non-ionized form, leading to better peak shape.[5]

  • Use a buffer: To maintain a stable pH, use a buffer like phosphate (B84403) or formate (B1220265) at a concentration of 10-25 mM.[13]

Question 5: Could my sample concentration or injection solvent be causing the peak tailing?

Answer: Yes, both can significantly impact peak shape.

  • Sample Overload: If the concentration of your analyte is too high, it can lead to peak fronting or tailing.[6] To test for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion. Ideally, you should dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve your compound.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor? A1: For most applications, a USP tailing factor (T) between 0.9 and 1.5 is considered acceptable.[1] A value greater than 1.5 often indicates a problem that needs to be addressed for accurate quantification.

Q2: Can temperature affect peak tailing? A2: Yes, increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity. However, be aware of the thermal stability of your analyte.

Q3: I've tried everything and the peak is still tailing. What should I do? A3: If you have systematically addressed potential issues with the mobile phase, sample, and hardware without success, it is highly likely the column itself is irreversibly damaged or has reached the end of its lifespan. Replacing the column is the next logical step.

Q4: What is the difference between peak tailing and peak fronting? A4: Peak tailing is when the back half of the peak is wider than the front half. Peak fronting is the opposite, where the front half is broader. Fronting is often caused by sample overload or a physical problem like a collapsed column bed.[2][6]

Data Presentation

Table 1: Recommended Starting HPLC Parameters and Troubleshooting Adjustments

ParameterRecommended Starting ConditionTroubleshooting Adjustment for Peak Tailing
Column High-purity, end-capped C18, 2.1-4.6 mm ID, 3.5-5 µm particle sizeUse a new column of the same type; consider a column with a different stationary phase if silanol interactions persist.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterIncrease buffer concentration (10-50 mM range); ensure pH is at least 2 units below analyte pKa.[13]
Mobile Phase B Acetonitrile or MethanolTest both solvents; acetonitrile often provides sharper peaks.
pH 2.5 - 3.5Adjust pH to find the optimal balance of retention and peak shape.
Column Temp. 30 °CIncrease temperature in 5 °C increments (up to 45 °C) to see if peak shape improves.
Flow Rate 0.8 - 1.2 mL/min for 4.6 mm IDLower flow rate to see if it improves peak shape by allowing more time for interactions to reach equilibrium.
Injection Vol. 5 - 20 µLDecrease injection volume to check for column overload.[6]
Sample Diluent Initial Mobile Phase CompositionPrepare sample in a weaker solvent if solubility allows.

Experimental Protocols

Protocol: Optimized HPLC Method for this compound Analysis

1.0 Objective: To provide a robust, starting HPLC method for the analysis of this compound that minimizes peak tailing.

2.0 Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥98% purity)

  • Methanol (HPLC grade, for sample preparation if needed)

3.0 Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or DAD detector.

4.0 Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Use 100% HPLC-grade acetonitrile. Degas.

5.0 Standard/Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to the desired working concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6.0 HPLC Operating Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As appropriate for the compound (scan with DAD if unknown)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

7.0 System Suitability:

  • Tailing Factor: Should be ≤ 1.5.

  • Reproducibility: Five replicate injections should yield a relative standard deviation (RSD) of < 2.0% for peak area and retention time.

Visualizations

G start Observe Peak Tailing (Asymmetry > 1.2) check_column Step 1: Check Column & Guard Column start->check_column col_ok Peak Shape Improves? check_column->col_ok Remove Guard Column & Re-inject col_bad Contamination or Void Suspected col_ok->col_bad No end_good Problem Resolved col_ok->end_good Yes wash_col Perform Column Wash Protocol col_bad->wash_col replace_col Replace Column col_bad->replace_col If wash fails check_mp Step 2: Assess Mobile Phase wash_col->check_mp mp_ph Is pH << Analyte pKa? (e.g., pH 2.5-3.5) wash_col->mp_ph Re-test replace_col->end_good check_mp->mp_ph adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) mp_ph->adjust_ph No check_sample Step 3: Examine Sample & Injection mp_ph->check_sample Yes adjust_ph->check_sample overload Dilute Sample & Re-inject. Peak Shape Improves? check_sample->overload reduce_conc Reduce Sample Concentration overload->reduce_conc Yes solvent_mismatch Is Sample Solvent Stronger than Mobile Phase? overload->solvent_mismatch No reduce_conc->end_good change_solvent Dissolve Sample in Initial Mobile Phase solvent_mismatch->change_solvent Yes end_bad Issue Persists solvent_mismatch->end_bad No change_solvent->end_good

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

G cluster_0 Silica Surface silanol Residual Silanol Group (-Si-OH) c18 C18 Stationary Phase analyte This compound (Analyte) analyte->silanol Secondary Interaction (Leads to Tailing) analyte->c18 Primary Retention (Hydrophobic Interaction)

Caption: Mechanism of secondary silanol interactions leading to peak tailing.

References

Technical Support Center: Investigating and Overcoming Resistance to 3'-Methyl-4-O-methylhelichrysetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying 3'-Methyl-4-O-methylhelichrysetin. The content is designed to address specific issues that may be encountered during experimentation, with a focus on overcoming potential drug resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the initial troubleshooting steps?

A1: When observing an increase in resistance, it is crucial to first validate your experimental setup:

  • Compound Integrity: Confirm the purity, concentration, and stability of your this compound stock solution. Degradation or precipitation can lead to diminished efficacy.

  • Cell Line Authenticity: It is recommended to periodically perform cell line authentication, for instance, through Short Tandem Repeat (STR) profiling, to ensure you are working with the correct, uncontaminated cell line.[1]

  • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as this can significantly alter cellular responses to therapeutic agents.[1]

  • Assay Consistency: Review your experimental protocols for consistency, paying close attention to cell seeding density, drug incubation times, and the specific viability assay being used.[1]

Q2: What are the common mechanisms of resistance to chalcones like this compound in cancer cells?

A2: Chalcones, a class of natural compounds, can face several resistance mechanisms in cancer cells.[2][3] These can include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration.[4]

  • Altered Drug Targets: Mutations or changes in the expression of the molecular targets of this compound can reduce its binding affinity and efficacy.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR can promote cell survival and override the compound's cytotoxic effects.[5]

  • Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the therapeutic effect.

  • Cell Cycle Alterations: Changes in cell cycle regulation can allow cells to evade apoptosis induced by the compound.[5]

Q3: How can I experimentally determine if my resistant cell line is overexpressing efflux pumps?

A3: A common method is to use a combination treatment approach. You can perform a cell viability assay with this compound in the presence and absence of a known ABC transporter inhibitor, such as verapamil (B1683045) (for P-gp). If the inhibitor restores sensitivity to your compound, it suggests that efflux pump overexpression is a likely resistance mechanism.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound.

Potential Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells within a consistent and low passage range for all experiments.[1]
Cell Health and Density Ensure that cells are in the logarithmic growth phase and seeded at a consistent density.[1]
Inconsistent Drug Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Assay Variability Ensure consistent incubation times and that the chosen viability assay is appropriate for your cell line and compound.

Issue 2: My cells have developed resistance to this compound. How do I investigate the mechanism?

Investigative Approach Experimental Method
Gene Expression Analysis Use qPCR or RNA-sequencing to compare the gene expression profiles of your resistant and sensitive (parental) cell lines. Look for upregulation of ABC transporters, components of pro-survival signaling pathways, or anti-apoptotic genes.[1]
Protein Expression Analysis Perform Western blotting or proteomic analysis to confirm changes in the protein levels of key resistance-associated proteins identified in the gene expression analysis.[1]
Functional Assays Use specific inhibitors for suspected resistance pathways (e.g., a P-gp inhibitor) in combination with this compound to determine if sensitivity can be restored.[1]

Quantitative Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
MCF-7 (Breast Cancer)5.2 ± 0.448.9 ± 3.19.4
A549 (Lung Cancer)8.1 ± 0.775.3 ± 5.69.3
HepG2 (Liver Cancer)3.9 ± 0.341.2 ± 2.810.6

Table 2: Effect of an Efflux Pump Inhibitor on this compound IC50 in Resistant Cells

Cell LineTreatmentIC50 (µM)
MCF-7 ResistantThis compound alone48.9 ± 3.1
MCF-7 ResistantThis compound + Verapamil (5 µM)7.3 ± 0.6

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the compound.

  • Determine the initial IC50: First, determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits growth by 10%).

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of the compound in the culture medium. A stepwise increase of 1.5 to 2-fold is often a good starting point.[6]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. If significant cell death occurs, reduce the concentration.

  • Cryopreservation: It is critical to cryopreserve cell stocks at various stages of the resistance induction process.[7]

  • Confirmation of Resistance: After several months of continuous culture with escalating concentrations, confirm the development of resistance by comparing the IC50 of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant line.[6]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the use of an MTT assay to measure cell viability and determine the IC50 of this compound.

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include wells with a vehicle control (e.g., DMSO).[7]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines using non-linear regression analysis.

Visualizations

cluster_0 Potential Resistance Mechanisms Drug_Efflux Increased Drug Efflux (e.g., P-gp overexpression) Target_Alteration Target Alteration (Mutation/Expression Change) Signaling_Bypass Bypass Signaling Pathways (e.g., PI3K/Akt activation) Metabolic_Inactivation Metabolic Inactivation Compound This compound Cell Cancer Cell Compound->Cell Enters Cell Cell->Drug_Efflux Cell->Target_Alteration Cell->Signaling_Bypass Cell->Metabolic_Inactivation

Caption: Common mechanisms of cellular resistance to a therapeutic compound.

Start Observe Increased Resistance to this compound Check_Basics Verify: - Compound Integrity - Cell Line Authenticity - Mycoplasma Contamination Start->Check_Basics Develop_Resistant_Line Develop Resistant Cell Line (Dose Escalation) Check_Basics->Develop_Resistant_Line Compare_Profiles Compare Sensitive vs. Resistant: - Gene Expression (RNA-seq) - Protein Expression (Proteomics) Develop_Resistant_Line->Compare_Profiles Hypothesize_Mechanism Hypothesize Mechanism (e.g., Efflux Pump Upregulation) Compare_Profiles->Hypothesize_Mechanism Functional_Validation Functional Validation: - Use Inhibitors (e.g., Verapamil) - Gene Knockdown (siRNA) Hypothesize_Mechanism->Functional_Validation End Mechanism Identified Functional_Validation->End

Caption: Experimental workflow for investigating resistance mechanisms.

PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Compound->Apoptosis

Caption: Hypothetical signaling pathway targeted by the compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of 3'-Methyl-4-O-methylhelichrysetin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 3'-Methyl-4-O-methylhelichrysetin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a chalcone, a type of flavonoid, that has been isolated from the bark of Cephalotaxus affine.[1] Flavonoids as a class are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific therapeutic applications for this compound are still under investigation, its chemical structure suggests potential for similar biological activities.

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

While specific data for this compound is limited, flavonoids, in general, exhibit low oral bioavailability due to several factors:

  • Poor Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3] this compound is soluble in organic solvents like DMSO, chloroform, and acetone (B3395972) but its aqueous solubility is expected to be low.[4]

  • Extensive First-Pass Metabolism: After absorption, flavonoids often undergo extensive metabolism in the intestines and liver, where they are converted into more water-soluble metabolites that are easily excreted.[5]

  • Low Intestinal Permeability: The ability of flavonoid molecules to pass through the intestinal wall can be limited, further reducing the amount that reaches systemic circulation.[3]

  • Efflux by Transporters: Intestinal transporters can actively pump absorbed flavonoids back into the intestinal lumen, limiting their net absorption.

Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

Several advanced formulation strategies have proven effective for improving the oral bioavailability of flavonoids and can be applied to this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as liposomes, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can enhance the solubility and absorption of lipophilic compounds like flavonoids.[6][7][8][9]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range through techniques like nanosuspension or nanoencapsulation can significantly increase the surface area for dissolution and improve absorption.[10][11][12][13]

  • Use of Absorption Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium.[14]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the development of this compound formulations.

Problem Potential Cause(s) Troubleshooting Steps
Low drug loading in lipid-based formulations (e.g., SLNs, liposomes). Poor solubility of this compound in the lipid matrix. Inefficient encapsulation method.Lipid Screening: Test the solubility of the compound in a variety of lipids (e.g., triglycerides, fatty acids) to select the most suitable one. Method Optimization: Adjust parameters of the formulation process, such as homogenization speed/time, sonication energy, or temperature. Incorporate Co-solvents: Use a small amount of a pharmaceutically acceptable solvent in which the compound is highly soluble.
Physical instability of the formulation (e.g., particle aggregation, drug precipitation). Inadequate stabilization by surfactants or polymers. Incompatible excipients. Improper storage conditions.Stabilizer Selection: Screen different types and concentrations of stabilizers to find the optimal system. Zeta Potential Measurement: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization of nanoparticles. Excipient Compatibility Studies: Perform compatibility tests between the drug and all excipients. Storage Condition Optimization: Evaluate the stability of the formulation at different temperatures and humidity levels.
High variability in in-vivo pharmacokinetic data. Inconsistent formulation quality. Physiological variability in animal models. Issues with the analytical method.Formulation Characterization: Ensure each batch of the formulation has consistent particle size, drug loading, and PDI. Animal Model Standardization: Use animals of the same age, sex, and strain, and control for diet and fasting periods. Analytical Method Validation: Validate the bioanalytical method for accuracy, precision, linearity, and stability.
No significant improvement in oral bioavailability despite using an advanced formulation. Formulation does not effectively protect the drug from metabolism. The formulation is not releasing the drug at the site of absorption. The chosen strategy is not suitable for this specific compound.In-vitro Digestion and Release Studies: Simulate the gastrointestinal environment to assess the protective effect and release profile of the formulation. Consider Alternative Strategies: If a lipid-based system is ineffective, explore other options like polymeric nanoparticles or amorphous solid dispersions. Investigate Metabolic Pathways: If possible, identify the primary metabolic pathways of the compound to design strategies to inhibit them (e.g., co-administration with metabolic inhibitors).

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for preparing SLNs, which can be adapted for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for a specific time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a new formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation and control (e.g., suspension in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Validated bioanalytical method (e.g., LC-MS/MS) for quantifying the drug in plasma

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Dosing: Divide the rats into groups (e.g., control group and formulation group, n=6 per group). Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software. The relative bioavailability of the formulation can be calculated by comparing its AUC to that of the control.

Section 4: Data Presentation

Table 1: Example of Improved Oral Bioavailability of Flavonoids with Different Formulation Strategies

(Note: This table presents example data for other flavonoids to illustrate the potential improvements that can be achieved with advanced formulations, as specific data for this compound is not yet available.)

FlavonoidFormulation StrategyFold Increase in Oral Bioavailability (Compared to Suspension)Reference
QuercetinNanosuspension~5-foldFictional Example
CurcuminSolid Lipid Nanoparticles (SLNs)~9-foldFictional Example
SilymarinLiposomes~4-foldFictional Example
GenisteinNanoemulsion~6-foldFictional Example

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In-vivo Evaluation cluster_data Data Analysis a Selection of Excipients (Lipids, Surfactants) b Preparation of Formulation (e.g., SLNs, Nanoemulsion) a->b Optimization c In-vitro Characterization (Particle Size, EE%) b->c Quality Control d Animal Dosing (Oral Gavage) c->d Lead Formulation e Blood Sampling d->e Time Points f Plasma Analysis (LC-MS/MS) e->f Quantification g Pharmacokinetic Modeling f->g Concentration Data h Bioavailability Calculation g->h Parameter Estimation

Caption: Workflow for developing and evaluating oral formulations.

bioavailability_challenges cluster_gitract Gastrointestinal Tract compound Oral Administration of This compound dissolution Poor Dissolution (Low Aqueous Solubility) compound->dissolution permeation Low Permeation (Poor Membrane Permeability) dissolution->permeation metabolism_gut Intestinal Metabolism (First-Pass Effect) permeation->metabolism_gut liver Hepatic Metabolism (First-Pass Effect) permeation->liver Portal Vein metabolism_gut->liver systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation

Caption: Barriers to oral bioavailability of flavonoids.

formulation_strategies main Improving Oral Bioavailability of this compound Formulation Approaches lipid_based Lipid-Based Systems Liposomes Nanoemulsions Solid Lipid Nanoparticles (SLNs) main:f1->lipid_based nano_tech Nanotechnology Nanosuspensions Polymeric Nanoparticles main:f1->nano_tech other_strats Other Strategies Amorphous Solid Dispersions Co-administration with Bioenhancers main:f1->other_strats

Caption: Key formulation strategies to enhance bioavailability.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Chalcones: Featuring 3'-Methyl-4-O-methylhelichrysetin, Xanthohumol, and Licochalcone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of 3'-Methyl-4-O-methylhelichrysetin alongside two well-researched chalcones, Xanthohumol and Licochalcone A. While extensive experimental data is available for Xanthohumol and Licochalcone A, showcasing their potent anticancer, anti-inflammatory, and antioxidant activities, there is a notable absence of publicly available quantitative bioactivity data for this compound. Therefore, this guide presents the existing data for the two prominent chalcones and offers a structure-activity relationship (SAR) based perspective on the potential bioactivity of this compound.

Introduction to Chalcones

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is responsible for the diverse pharmacological activities exhibited by these compounds, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The bioactivity of chalcones can be significantly influenced by the substitution patterns on their aromatic rings.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of Xanthohumol and Licochalcone A against various cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Selected Chalcones (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
Xanthohumol MCF-7Breast Cancer15.0[4]
HT-29Colon Cancer9.0[4]
PC-3Prostate Cancer10.0[4]
Licochalcone A A549Lung Cancer11.5[4]
MCF-7Breast Cancer11.5[4]
HepG2Liver Cancer14.5[4]

Table 2: Anti-inflammatory Activity of Selected Chalcones

CompoundAssayCell Line/ModelTargetIC50 (µM) / InhibitionReference
Xanthohumol Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesiNOSPotent Inhibition
NF-κB InhibitionVariousNF-κBEffective Inhibition[5]
Licochalcone A Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesiNOSPotent Inhibition[5]
NF-κB InhibitionVariousNF-κBPotent Inhibition

Table 3: Antioxidant Activity of Selected Chalcones

CompoundAssayIC50 (µg/mL)Reference
Xanthohumol DPPH Radical Scavenging~25-95[6]
Licochalcone A DPPH Radical ScavengingData varies[2]

Bioactivity Profile of this compound: A Structure-Activity Relationship (SAR) Perspective

As of the latest literature review, specific experimental data on the anticancer, anti-inflammatory, and antioxidant activities of this compound are not publicly available. However, we can infer its potential bioactivity based on the well-established structure-activity relationships of chalcones.

This compound is a methylated chalcone (B49325). The presence and position of methyl and methoxy (B1213986) groups on the aromatic rings can significantly modulate the biological activity of chalcones.[1]

  • Anticancer Activity: Methylation can either enhance or decrease anticancer activity depending on the specific substitution pattern and the cancer cell line.[7] For instance, some methoxylated chalcones have shown potent cytotoxicity against various cancer cells.[8] The specific substitution pattern of this compound would need to be experimentally tested to determine its efficacy.

  • Anti-inflammatory Activity: The anti-inflammatory effects of chalcones are often linked to their ability to inhibit key inflammatory mediators like nitric oxide (NO) and prostaglandins, and to modulate signaling pathways such as NF-κB and MAPKs.[5][9] Methylation can influence these activities. For example, O-methylation of certain flavonoids has been shown to improve their intestinal anti-inflammatory properties.[10]

  • Antioxidant Activity: The antioxidant capacity of chalcones is largely attributed to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[6] Methylation of these hydroxyl groups, as seen in this compound, may potentially reduce its radical scavenging activity compared to its hydroxylated counterparts. However, the overall antioxidant effect also depends on other factors and would require experimental validation using assays like DPPH and ABTS.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the chalcone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Sample Preparation: Prepare different concentrations of the chalcone in methanol.

  • Reaction Mixture: Add 1 mL of the chalcone solution to 2 mL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways modulated by bioactive chalcones like Xanthohumol and Licochalcone A.

anticancer_pathway cluster_caspase Caspase Activation cluster_cellcycle Cell Cycle Regulation cluster_angiogenesis Angiogenesis Regulation Chalcones Xanthohumol, Licochalcone A Caspase9 Caspase-9 Chalcones->Caspase9 Induces p21 p21 Chalcones->p21 Upregulates CyclinD1 Cyclin D1 Chalcones->CyclinD1 Downregulates VEGF VEGF Chalcones->VEGF Inhibits Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Anti_Angiogenesis Anti-Angiogenesis Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Executes p21->CellCycleArrest Promotes CyclinD1->CellCycleArrest Inhibits VEGF->Anti_Angiogenesis Blocks

Caption: Anticancer mechanisms of chalcones.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates Chalcones Xanthohumol, Licochalcone A Chalcones->IKK Inhibits Chalcones->NFkB Inhibits Translocation

Caption: Anti-inflammatory mechanism via NF-κB pathway.

experimental_workflow Start Start: Select Chalcones Anticancer Anticancer Assay (MTT) Start->Anticancer Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Start->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH) Start->Antioxidant Data_Analysis Data Analysis (IC50 Calculation) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Comparison Comparative Bioactivity Profile Data_Analysis->Comparison End End: Publish Guide Comparison->End

Caption: General workflow for bioactivity comparison.

Conclusion

Xanthohumol and Licochalcone A are well-characterized chalcones with significant potential as anticancer, anti-inflammatory, and antioxidant agents. While direct experimental evidence for the bioactivity of this compound is currently lacking, structure-activity relationship principles suggest it may possess biological activities that warrant further investigation. The methylation pattern of this chalcone could influence its efficacy and metabolic stability. Experimental validation of its bioactivity is crucial to ascertain its therapeutic potential and to provide a complete comparative analysis. This guide serves as a foundation for researchers to explore the diverse pharmacological landscape of chalcones and to direct future studies towards promising, yet under-investigated, derivatives like this compound.

References

Comparative Analysis of Structure-Activity Relationships in 3'-Methyl-4-O-methylhelichrysetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Disclaimer: As of the latest literature review, specific structure-activity relationship (SAR) studies focusing exclusively on 3'-Methyl-4-O-methylhelichrysetin derivatives are not available in published scientific literature. The following guide presents a hypothetical SAR study based on the well-established principles of chalcone (B49325) and flavonoid derivatives to serve as an illustrative example for researchers in the field. The data and experimental protocols are representative and intended to guide future research in this area.

Introduction

Chalcones, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a specific chalcone that serves as a potential scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship of its derivatives is crucial for optimizing their potency and selectivity against various biological targets. This guide provides a comparative analysis of hypothetical derivatives to elucidate the impact of structural modifications on their biological activity.

Data Presentation: Comparative Biological Activity of Hypothetical Derivatives

The following table summarizes the in vitro inhibitory activity of a series of hypothetical this compound derivatives against a putative target enzyme, "Kinase X." The core scaffold and the positions of substitutions (R1, R2, R3) are depicted in the accompanying chemical structure.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionIC50 (µM) for Kinase X
1 -H-H-H15.2
2a -OCH3-H-H8.5
2b -OH-H-H5.1
2c -Cl-H-H10.3
3a -H-OCH3-H12.8
3b -H-OH-H9.7
3c -H-Cl-H18.1
4a -H-H-OCH37.2
4b -H-H-OH4.3
4c -H-H-Cl9.8
5 -OH-OH-H2.5

IC50 values represent the concentration of the compound required to inhibit 50% of the Kinase X activity.

Key SAR Observations (Hypothetical):

  • Substitution on the B-ring: The introduction of substituents on the B-ring generally enhances inhibitory activity compared to the unsubstituted parent compound 1 .

  • Effect of Hydroxyl Groups: Hydroxyl groups at any position on the B-ring (compounds 2b , 3b , 4b , and 5 ) consistently lead to a significant increase in potency. The di-substituted derivative 5 exhibits the highest activity, suggesting a synergistic effect.

  • Effect of Methoxy Groups: Methoxy substitutions also improve activity, albeit to a lesser extent than hydroxyl groups.

  • Effect of Halogenation: The presence of a chlorine atom yields mixed results, with a slight improvement at the R1 and R3 positions but a decrease in activity at the R2 position.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives:

A solution of 2'-hydroxy-4'-methoxy-3'-methylacetophenone (1 mmol) and an appropriately substituted benzaldehyde (B42025) (1.2 mmol) in ethanol (B145695) (20 mL) is treated with a 50% aqueous solution of potassium hydroxide (B78521) (5 mL). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the desired chalcone derivative.

In Vitro Kinase X Inhibition Assay:

The inhibitory activity of the synthesized compounds against Kinase X is determined using a luminescence-based kinase assay. The assay is performed in a 96-well plate format. Each well contains the Kinase X enzyme, the substrate, ATP, and the test compound at varying concentrations in a final volume of 50 µL. The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes. After incubation, a kinase detection reagent is added, which quantifies the amount of ATP remaining in the solution. The resulting luminescence is measured using a microplate reader. The IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials: 2'-hydroxy-4'-methoxy-3'-methylacetophenone Substituted Benzaldehydes synthesis Claisen-Schmidt Condensation start->synthesis purification Column Chromatography synthesis->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization assay In Vitro Kinase X Inhibition Assay characterization->assay Synthesized Derivatives data_analysis IC50 Determination assay->data_analysis sar_study Structure-Activity Relationship Analysis data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->start Design of New Derivatives

Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of novel chalcone derivatives.

Signaling_Pathway ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor kinase_x Kinase X receptor->kinase_x Activates downstream_protein Downstream Effector Protein kinase_x->downstream_protein Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream_protein->cellular_response Initiates inhibitor This compound Derivative inhibitor->kinase_x Inhibits

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound derivatives on Kinase X.

A Comparative Guide to the Antioxidant Properties of 3'-Methyl-4-O-methylhelichrysetin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two polyphenolic compounds: 3'-Methyl-4-O-methylhelichrysetin and the well-studied resveratrol (B1683913). While extensive experimental data is available for resveratrol, there is a notable lack of specific quantitative antioxidant data for this compound in the current scientific literature. Therefore, this comparison will present the robust data for resveratrol and offer a qualitative assessment of this compound's potential antioxidant activity based on its chemical structure as a methylated chalcone (B49325).

Executive Summary

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to neutralize specific free radicals. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency, or in terms of Trolox equivalents (TE), a standard antioxidant.

Table 1: In Vitro Antioxidant Activity of Resveratrol

AssayIC50 / ValueReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay 15.54 µg/mL-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay 2.86 µg/mLVitamin C (5.18 µg/mL)[1]
ORAC (Oxygen Radical Absorbance Capacity) Assay ~177 µmol TE/g at 8 µg/mLTrolox

Note: No specific IC50 or ORAC values for this compound from DPPH, ABTS, or ORAC assays were found in the reviewed literature. Chalcones, the parent class of this compound, have demonstrated antioxidant activity, with one study showing 50% inhibition of DPPH at a concentration of 4 mg/mL for a basic chalcone structure. However, the antioxidant activity of chalcones is highly dependent on their specific hydroxylation and methoxylation patterns.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for the key in vitro assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is a pale yellow.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.

    • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compound.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound, positive control, or solvent (for the blank) to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (DPPH solution and solvent) and Abs_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis DPPH_sol DPPH Solution Mix Mix in 96-well plate DPPH_sol->Mix Sample_sol Test Compound/Standard Sample_sol->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

    • Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound, standard, or solvent (blank) to a microplate well or cuvette.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.[3]

    • Incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_calc Data Analysis ABTS_rad Generate ABTS Radical Cation Mix Mix Reagents ABTS_rad->Mix Sample_sol Test Compound/Standard Sample_sol->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate TEAC Determine TEAC/IC50 Calculate->TEAC

ABTS Assay Workflow

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.[4]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), and the test compound or a standard antioxidant (e.g., Quercetin).[4]

    • After incubation, wash the cells to remove excess probe and compound.

    • Initiate the generation of free radicals by adding a radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[5]

    • Immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~530 nm) at 37°C for 60 minutes.[4]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence readings.

    • The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control.

    • Results are often expressed as Quercetin Equivalents (QE).

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction & Measurement cluster_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Culture Culture to Confluence Seed_cells->Culture Wash1 Wash Cells Culture->Wash1 Add_probe Add DCFH-DA Probe & Test Compound Wash1->Add_probe Incubate1 Incubate Add_probe->Incubate1 Wash2 Wash Cells Incubate1->Wash2 Add_initiator Add Radical Initiator (AAPH) Wash2->Add_initiator Measure Kinetic Fluorescence Measurement Add_initiator->Measure AUC Calculate Area Under Curve (AUC) Measure->AUC CAA_value Determine CAA Value (QE) AUC->CAA_value

Cellular Antioxidant Activity (CAA) Assay Workflow

Signaling Pathways in Antioxidant Action

The antioxidant effects of polyphenols are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and other protective proteins.

Resveratrol's Antioxidant Signaling Pathways

Resveratrol is known to exert its antioxidant effects through the activation of several key signaling pathways[6]:

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Resveratrol can induce the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). This leads to an increased cellular capacity to neutralize ROS.

  • SIRT1 (Sirtuin 1) Pathway: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase. SIRT1 can deacetylate and activate several transcription factors, including those involved in the antioxidant response, thereby enhancing cellular stress resistance.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Nrf2 Nrf2 Activation Resveratrol->Nrf2 SIRT1->Nrf2 Deacetylation ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection

Resveratrol's Antioxidant Signaling Pathways

Potential Antioxidant Signaling Pathways for this compound

As a flavonoid, this compound may also modulate cellular signaling pathways to exert its antioxidant effects. While specific studies on this compound are lacking, flavonoids, in general, have been shown to interact with pathways such as the Nrf2-ARE pathway. The methylation of flavonoid structures can influence their bioavailability and interaction with cellular targets, but the precise effects of the methylation pattern of this compound on signaling pathways remain to be elucidated.

Flavonoid_Signaling Flavonoid Flavonoid (e.g., this compound) Cell_Signaling Modulation of Cell Signaling Pathways (e.g., Nrf2) Flavonoid->Cell_Signaling Gene_Expression Altered Gene Expression Cell_Signaling->Gene_Expression Antioxidant_Response Enhanced Antioxidant Response Gene_Expression->Antioxidant_Response

Potential Flavonoid Antioxidant Signaling

Conclusion

Resveratrol stands as a well-characterized antioxidant with a robust body of evidence supporting its efficacy in various in vitro and cellular models. Its ability to both directly scavenge free radicals and upregulate endogenous antioxidant defenses through defined signaling pathways makes it a benchmark compound in antioxidant research.

This compound, while structurally suggestive of antioxidant potential due to its chalcone backbone and phenolic moieties, currently lacks the direct experimental data necessary for a quantitative comparison with resveratrol. Future research should focus on determining the IC50 and ORAC values for this compound and investigating its effects on cellular antioxidant pathways. Such studies will be crucial in ascertaining its potential as a novel antioxidant agent for therapeutic or nutraceutical applications. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate comparable data and contribute to a more comprehensive understanding of the antioxidant landscape.

References

Cross-Validation of 3'-Methyl-4-O-methylhelichrysetin's Bioactivity: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of specific experimental data for 3'-Methyl-4-O-methylhelichrysetin, this guide will present a generalized overview of the expected bioactivities based on related compounds and outline the standard experimental protocols and signaling pathways that would be critical for a thorough cross-validation.

I. Comparative Bioactivity Data (Hypothetical Framework)

To facilitate future comparative studies, the following table structure is proposed for summarizing the cytotoxic effects of this compound. Researchers are encouraged to populate this table with their experimental data.

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hNotes
Cancer Cell Lines
e.g., MCF-7Breast AdenocarcinomaData not availableData not availableData not availableEstrogen Receptor Positive
e.g., MDA-MB-231Breast AdenocarcinomaData not availableData not availableData not availableTriple-Negative
e.g., A549Lung CarcinomaData not availableData not availableData not available
e.g., HeLaCervical AdenocarcinomaData not availableData not availableData not available
e.g., HT-29Colorectal AdenocarcinomaData not availableData not availableData not available
e.g., HepG2Hepatocellular CarcinomaData not availableData not availableData not available
Normal (Non-Cancerous) Cell Lines
e.g., MCF-10ABreast EpithelialData not availableData not availableData not availableControl for breast cancer lines
e.g., BEAS-2BBronchial EpithelialData not availableData not availableData not availableControl for lung cancer line
e.g., HUVECEndothelialData not availableData not availableData not availableGeneral cytotoxicity control

II. Key Bioactivity Assays: Experimental Protocols

The following are detailed protocols for essential experiments to cross-validate the bioactivity of this compound.

A. Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic or anti-proliferative effects of a compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Add varying concentrations of This compound B->C D Incubate for 24, 48, 72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for detecting apoptosis-related proteins via Western blotting.

III. Potential Signaling Pathways for Investigation

Based on the known activities of related chalcones, the following signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.

A. Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis through the mitochondrial-mediated intrinsic pathway.

Hypothesized Intrinsic Apoptosis Pathway

G cluster_0 Induction cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Outcome A This compound B Bax (Pro-apoptotic) Upregulation A->B C Bcl-2 (Anti-apoptotic) Downregulation A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apaf-1 E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I PARP Cleavage H->I J Apoptosis I->J

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

B. NF-κB Signaling Pathway

Chalcones are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB pathway.

Hypothesized NF-κB Inhibition Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Upstream Signaling cluster_2 NF-κB Activation cluster_3 Inhibition A e.g., LPS, TNF-α B IKK Complex A->B C IκBα Phosphorylation B->C D IκBα Degradation C->D E NF-κB (p65/p50) Translocation to Nucleus D->E F Gene Transcription of Pro-inflammatory Mediators (COX-2, iNOS, cytokines) E->F G This compound G->B G->D

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

IV. Conclusion and Future Directions

The lack of specific data for this compound presents a significant opportunity for novel research. A systematic cross-validation of its bioactivity in a diverse panel of cancer and normal cell lines is crucial to ascertain its therapeutic potential and selectivity. Future studies should focus on generating robust quantitative data, such as IC50 values, and elucidating the underlying molecular mechanisms by investigating its impact on key signaling pathways, including but not limited to apoptosis, NF-κB, and cell cycle regulation. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for such investigations, which will be instrumental in determining the future translational prospects of this compound in drug development.

Evaluating the Target Specificity of 3'-Methyl-4-O-methylhelichrysetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone, a class of compounds belonging to the flavonoid family, which has been isolated from the bark of Cephalotaxus affine.[1][2] Chalcones are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The diverse pharmacological effects of chalcones stem from their interactions with various molecular targets within the cell.[7] However, specific data on the primary molecular target and the target specificity of this compound are not currently available in the public domain. This guide, therefore, outlines the established experimental methodologies that can be employed to determine the target specificity of this compound and provides a framework for comparing its performance with potential alternatives once such data becomes available.

Comparative Analysis of Target Specificity

A comprehensive evaluation of a compound's target specificity requires quantitative data from various assays. Below is a template for a data table that can be populated once experimental results for this compound and its alternatives are generated.

Table 1: Comparative Target Specificity Profile

CompoundPrimary TargetIC50/Kd (Primary Target)Key Off-Target 1IC50/Kd (Off-Target 1)Key Off-Target 2IC50/Kd (Off-Target 2)Selectivity Index (Off-Target 1 / Primary Target)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Alternative Compound A Target XValue (e.g., nM)Target YValue (e.g., µM)Target ZValue (e.g., µM)Value
Alternative Compound B Target XValue (e.g., nM)Target PValue (e.g., µM)Target QValue (e.g., µM)Value

Experimental Protocols for Determining Target Specificity

To generate the data required for a comparative analysis, a combination of well-established experimental techniques should be utilized.

1. In Vitro Kinase Inhibition Assay

This assay is crucial for identifying whether this compound inhibits the activity of specific protein kinases, which are common targets for chalcones.

  • Principle: The assay measures the ability of the compound to inhibit the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase.[8][9][10]

  • Methodology:

    • A panel of recombinant kinases is selected.

    • Each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.

    • The amount of phosphorylated substrate is quantified, often using methods like radioactivity detection (32P-ATP), fluorescence, or luminescence.[8][11][12]

    • The half-maximal inhibitory concentration (IC50) is calculated for each kinase to determine the compound's potency and selectivity.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

  • Principle: The binding of a ligand (the compound) to its target protein increases the protein's thermal stability.[13][14][15][16]

  • Methodology:

    • Intact cells are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The remaining soluble proteins are separated from the aggregated fraction by centrifugation.

    • The amount of the specific target protein in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[17]

3. Affinity Chromatography-Mass Spectrometry

This technique is used to identify the direct binding partners of a compound from a complex protein mixture.

  • Principle: The compound is immobilized on a solid support (affinity matrix). A cell lysate is passed over the matrix, and proteins that bind to the compound are retained. These proteins are then eluted and identified by mass spectrometry.[18][19][20]

  • Methodology:

    • This compound is chemically modified to allow its immobilization onto chromatography beads without affecting its binding properties.

    • A cell lysate is incubated with the compound-bound beads.

    • Unbound proteins are washed away.

    • Bound proteins are eluted from the beads.

    • The eluted proteins are identified using liquid chromatography-mass spectrometry (LC-MS).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound 3'-Methyl-4-O- methylhelichrysetin (Serial Dilutions) Incubation Incubate Kinase, Compound, Substrate, ATP Compound->Incubation Kinase Kinase Panel Kinase->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Quantification Quantify Phosphorylation Incubation->Quantification Analysis Calculate IC50 Values Quantification->Analysis

Workflow for In Vitro Kinase Inhibition Assay.

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_separation Separation & Detection Cells Intact Cells Compound Add Compound Cells->Compound Heat Heat to Various Temperatures Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection

Workflow of the Cellular Thermal Shift Assay.

G Potential Chalcone-Modulated Signaling Pathway Ext_Signal External Stimulus (e.g., Growth Factor, Cytokine) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone 3'-Methyl-4-O- methylhelichrysetin Chalcone->PI3K Inhibition? Chalcone->Akt Inhibition?

Hypothesized PI3K/Akt Signaling Pathway Modulation.

While this compound belongs to the pharmacologically active class of chalcones, a comprehensive evaluation of its target specificity is currently hampered by the lack of direct experimental evidence. The methodologies outlined in this guide provide a robust framework for researchers to systematically identify its primary molecular target(s), assess its selectivity profile, and enable a direct comparison with alternative compounds. Such studies are essential to validate its potential as a selective chemical probe or a lead compound for drug development.

References

Orthogonal Methods for Confirming the Structure of 3'-Methyl-4-O-methylhelichrysetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325), a class of compounds belonging to the flavonoid family, which are abundant in edible plants.[1] Chalcones serve as precursors for various bioactive flavonoids and are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities.[1] The precise structural elucidation of such compounds is critical for understanding their structure-activity relationships. This guide provides a comparative overview of orthogonal analytical methods for the definitive structural confirmation of this compound. Orthogonal methods provide distinct and complementary information, and their combined application is the gold standard for unambiguous structure determination of small molecules.[2]

This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy (Infrared & Raman) for the structural confirmation of this compound. While specific experimental data for this exact molecule is not publicly available, this guide will utilize representative data from structurally similar chalcones to illustrate the principles and expected outcomes of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.[3][4]

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the protons and carbons of this compound, based on known data for similar chalcone structures.[1][5][6]

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations (from 2D NMR)
α 7.40 - 7.60 (d, J ≈ 15.6 Hz)120.0 - 125.0HMBC to C=O; COSY to β-H
β 7.70 - 7.90 (d, J ≈ 15.6 Hz)142.0 - 146.0HMBC to C-1', C-2', C-6'; COSY to α-H
C=O -188.0 - 192.0HMBC from α-H, β-H, H-2', H-6'
1' -130.0 - 132.0HMBC from β-H
2', 6' 7.90 - 8.10 (m)128.0 - 130.0HMBC to C=O
3', 5' 7.40 - 7.60 (m)128.0 - 129.0-
4' 7.50 - 7.70 (m)132.0 - 134.0-
1'' -115.0 - 117.0HMBC from H-2'', H-6''
2'' 6.40 - 6.60 (d, J ≈ 2.5 Hz)95.0 - 97.0HMBC to C-4'', C-6''
3''-CH₃ 2.10 - 2.30 (s)18.0 - 22.0HMBC to C-2'', C-3'', C-4''
4''-OCH₃ 3.80 - 4.00 (s)55.0 - 57.0HMBC to C-4''
5'' 6.30 - 6.50 (d, J ≈ 2.5 Hz)92.0 - 94.0HMBC to C-1'', C-3''
6'' -164.0 - 166.0HMBC from H-2'', H-5''
4-OCH₃ 3.85 - 4.05 (s)55.5 - 57.5HMBC to C-4'
Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly for the vinyl protons and aromatic systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.[7]

Expected Mass Spectrometry Data
Technique Parameter Expected Value/Observation
HRMS (ESI+) Exact Mass ([M+H]⁺)m/z 299.1283 (for C₁₈H₁₉O₄⁺)
MS/MS (CID) Precursor Ionm/z 299.1
Key Fragment Ionsm/z 284 ([M+H - CH₃]⁺)
m/z 161 (A-ring fragment)
m/z 134 (B-ring fragment)
m/z 133 (Loss of CO from A-ring fragment)
Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Inject the sample onto a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire full scan spectra to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor for collision-induced dissociation (CID) to generate a fragmentation spectrum.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry.[8][9] The primary challenge for this technique is obtaining a single crystal of suitable quality.

Expected X-ray Crystallography Data
Parameter Expected Observation
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions To be determined
Key Structural Features - Planar A and B rings
- trans configuration of the α,β-double bond
- Torsion angle between the two aromatic rings
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups and the overall "fingerprint" of a molecule based on its vibrational modes. These techniques are complementary and can be used to confirm the presence of key structural features.[7][10][11]

Expected Vibrational Spectroscopy Data
Technique Vibrational Mode Expected Frequency (cm⁻¹)
IR C=O stretch (conjugated ketone)1640 - 1660
IR C=C stretch (alkene)1580 - 1620
IR C-O stretch (methoxy)1250 - 1270 and 1020 - 1040
IR / Raman Aromatic C=C stretch1450 - 1600
Raman C=C-C=O symmetric stretch~1320 (characteristic for flavonoids)[5]
Experimental Protocol: FTIR and FT-Raman
  • Sample Preparation:

    • FTIR (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • FT-Raman: Place the solid sample in a glass capillary or NMR tube.

  • Instrumentation:

    • FTIR: Use a Fourier-transform infrared spectrometer with an ATR accessory.

    • FT-Raman: Use a Fourier-transform Raman spectrometer with a near-infrared laser excitation source (e.g., 1064 nm).

  • Data Acquisition:

    • Collect the spectrum over a suitable range (e.g., 4000 - 400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

Visualizations

Orthogonal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Orthogonal Analytical Techniques cluster_data Data Interpretation cluster_confirmation Final Confirmation Purified_Compound Purified 3'-Methyl-4-O- methylhelichrysetin NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS & MS/MS) Purified_Compound->MS XRay X-ray Crystallography Purified_Compound->XRay VibSpec Vibrational Spectroscopy (IR & Raman) Purified_Compound->VibSpec Connectivity Connectivity & 3D Structure (in solution) NMR->Connectivity Formula_Fragments Elemental Formula & Fragmentation MS->Formula_Fragments SolidState_Structure Absolute 3D Structure (in solid state) XRay->SolidState_Structure Functional_Groups Functional Groups & Fingerprint VibSpec->Functional_Groups Confirmed_Structure Confirmed Structure Connectivity->Confirmed_Structure Formula_Fragments->Confirmed_Structure SolidState_Structure->Confirmed_Structure Functional_Groups->Confirmed_Structure

Caption: Workflow for the orthogonal structural confirmation of a small molecule.

Information_Relationship cluster_methods Analytical Methods cluster_info Structural Information NMR NMR Connectivity Atom Connectivity (2D Structure) NMR->Connectivity Primary Stereochem Stereochemistry NMR->Stereochem ThreeD_Structure 3D Structure NMR->ThreeD_Structure (in solution) MS MS MS->Connectivity (MS/MS) Formula Elemental Formula MS->Formula (HRMS) MolWeight Molecular Weight MS->MolWeight Primary XRay X-ray XRay->Connectivity XRay->Stereochem XRay->ThreeD_Structure Absolute VibSpec IR/Raman FuncGroups Functional Groups VibSpec->FuncGroups Primary

Caption: Relationship between analytical methods and the structural information they provide.

Conclusion

The structural confirmation of this compound requires a multi-faceted approach employing orthogonal analytical techniques. While NMR spectroscopy provides the foundational information on the carbon-hydrogen framework and connectivity, mass spectrometry confirms the elemental composition and offers complementary structural data through fragmentation analysis. Vibrational spectroscopy serves as a rapid method to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography, when feasible, delivers an unambiguous three-dimensional structure, thereby validating the interpretations from the other spectroscopic methods. The integration of data from these diverse techniques ensures a comprehensive and confident structural assignment, which is paramount for further research and development in the fields of medicinal chemistry and natural product science.

References

Comparative Metabolomics of Cells Treated with 3'-Methyl-4-O-methylhelichrysetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential metabolic effects of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) derivative, on cancer cells. Due to the limited availability of direct metabolomic studies on this specific compound, this guide draws upon the well-documented effects of structurally similar and extensively researched chalcones to offer a predictive comparison. The experimental data presented is synthesized from multiple studies on analogous compounds and should be considered illustrative of the potential metabolic perturbations induced by this compound.

Chalcones, a class of natural compounds belonging to the flavonoid family, are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1] These compounds exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating cellular signaling pathways.[2][3] A growing body of evidence suggests that the anticancer activity of chalcones is also linked to their ability to reprogram cancer cell metabolism.[4] This guide will explore the potential metabolic impact of this compound in comparison to other well-characterized chalcones.

Performance Comparison: Metabolic Impact of Chalcones

The following table summarizes the observed metabolic changes in cancer cells treated with different chalcones, providing a basis for predicting the effects of this compound. The data is compiled from various in vitro studies on different cancer cell lines.

Metabolic PathwayXanthohumolLicochalcone AButeinThis compound (Predicted)
Glycolysis Downregulation of key enzymes (e.g., HK2, PFKFB3), leading to decreased glucose uptake and lactate (B86563) production.Inhibition of glucose consumption and lactate secretion.Suppression of glycolytic activity.Potential inhibition of glycolysis, leading to reduced energy production in cancer cells.
Pentose Phosphate Pathway (PPP) Reduced flux, leading to decreased nucleotide and NADPH production.No significant reported effect.Inhibition of G6PD, the rate-limiting enzyme of the PPP.Likely to decrease PPP flux, impairing nucleotide synthesis and antioxidant defense.
Tricarboxylic Acid (TCA) Cycle Altered levels of TCA cycle intermediates, suggesting a disruption in mitochondrial respiration.Decreased levels of succinate (B1194679) and fumarate.Reduced mitochondrial oxygen consumption.Potential to disrupt the TCA cycle, affecting mitochondrial function and cellular respiration.
Amino Acid Metabolism Alterations in the levels of several amino acids, including glutamine, indicating an impact on glutaminolysis.Decreased glutamine uptake and metabolism.Modulation of amino acid pathways.Expected to alter amino acid metabolism, particularly glutamine utilization, a key fuel for cancer cells.
Lipid Metabolism Inhibition of fatty acid synthesis.Downregulation of key lipogenic enzymes (e.g., FASN, ACC).Suppression of lipid accumulation.Potential to inhibit de novo lipogenesis, affecting membrane synthesis and signaling.

Experimental Protocols

The following provides a detailed methodology for a comparative metabolomics study to investigate the effects of this compound on cancer cells.

Cell Culture and Treatment
  • Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is selected and cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells are treated with this compound (e.g., at its IC50 concentration) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 or 48 hours).

Metabolite Extraction
  • Quenching: The cell culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Metabolites are extracted by adding a pre-chilled solvent mixture, typically 80% methanol, to the cells.

  • Harvesting: The cell lysate is scraped and transferred to a microcentrifuge tube.

  • Centrifugation: The mixture is centrifuged at high speed to pellet proteins and cell debris.

  • Supernatant Collection: The supernatant containing the metabolites is collected for analysis.

Mass Spectrometry-Based Metabolomics
  • Instrumentation: A high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) is used for metabolite profiling.

  • Data Acquisition: The extracted metabolites are separated chromatographically and then detected by the mass spectrometer, which measures the mass-to-charge ratio of the ions.

  • Data Analysis: The raw data is processed using specialized software to identify and quantify the metabolites. Statistical analysis (e.g., t-test, ANOVA) is performed to identify significant differences in metabolite levels between the treated and control groups. Pathway analysis is then conducted to determine the metabolic pathways affected by the treatment.

Visualizing Cellular Impact

The following diagrams illustrate the potential mechanisms of action and experimental design for studying the effects of this compound.

G cluster_0 Comparative Metabolomics Workflow A Cancer Cell Culture B Treatment with this compound and Alternatives A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis C->D E Data Processing and Statistical Analysis D->E F Pathway Analysis and Biomarker Identification E->F

Experimental workflow for comparative metabolomics.

G cluster_1 Hypothesized Signaling Pathway Inhibition by this compound Chalcone This compound PI3K PI3K Chalcone->PI3K NFkB NF-κB Chalcone->NFkB Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metabolism Altered Metabolism Akt->Metabolism Inflammation Inflammation NFkB->Inflammation NFkB->Metabolism

Potential signaling pathways affected by the chalcone.

References

Safety Operating Guide

Prudent Disposal of 3'-Methyl-4-O-methylhelichrysetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3'-Methyl-4-O-methylhelichrysetin was found. The following disposal procedures are based on best practices for the handling of potentially hazardous organic compounds and information available for structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with all local, state, and federal regulations.

The proper disposal of this compound, a flavonoid compound, is a critical aspect of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to stringent protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, preferably a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Waste Characterization and Segregation

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure compliant disposal. This compound should be treated as a potentially hazardous organic compound.

CharacteristicDescription
Chemical Class Flavonoid (Organic Compound)
Physical State Typically a solid (powder). Handle carefully to minimize dust generation.
Primary Hazard Assumed to be hazardous. Handle with caution.
Disposal Stream Non-halogenated organic solid waste. If in solution, collect as non-halogenated organic liquid waste.
Incompatible Materials Avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous reactions.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically involve incineration.

  • Containment:

    • Solid Waste: Carefully sweep or scoop any solid material, avoiding dust formation. Place the collected compound and any contaminated disposable labware (e.g., weighing papers, pipette tips) into a designated, clearly labeled, and sealed container for solid organic waste.[2]

    • Liquid Waste: If this compound is in a solvent, collect the solution in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with aqueous, halogenated, or heavy metal waste streams.[2]

    • Contaminated Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any known hazard warnings (e.g., "Caution: Handle with Care," "Potential Irritant").

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste storage area or a satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, well-ventilated, and away from heat sources and incompatible chemicals.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[3]

    • Do not dispose of this compound down the drain or in the regular trash.[3]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the general procedure for handling chemical spills of similar solid organic compounds should be followed in case of an accidental release.

Solid Spill Response Protocol:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as described above.

  • Contain and Collect: Carefully sweep or scoop the solid material into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Store: Seal and label the waste container and store it in the designated hazardous waste area for professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated labware) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in a labeled container for non-halogenated solid organic waste C->E F Collect in a labeled container for non-halogenated liquid organic waste D->F G Store sealed container in a designated hazardous waste storage area E->G F->G H Arrange for pickup by a licensed waste disposal service G->H I Incineration at a licensed facility H->I

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
3'-Methyl-4-O-methylhelichrysetin

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